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  • Product: 4-Methoxy-3-phenylquinoline-2(1H)-thione
  • CAS: 89080-84-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-Methoxy-3-phenylquinoline-2(1H)-thione: A Comprehensive Technical Guide

Executive Summary The quinoline-2(1H)-thione core represents a privileged heterocyclic scaffold, widely recognized for its utility as a potent pharmacophore in drug discovery and as a versatile N,S-bidentate ligand in tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-2(1H)-thione core represents a privileged heterocyclic scaffold, widely recognized for its utility as a potent pharmacophore in drug discovery and as a versatile N,S-bidentate ligand in transition metal coordination chemistry[1]. Specifically, 4-Methoxy-3-phenylquinoline-2(1H)-thione combines the steric and electronic tunability of a 3-phenyl substitution with a 4-methoxy electron-donating group, making it a highly valuable intermediate for kinase inhibitor development and advanced materials.

This whitepaper provides an authoritative, step-by-step methodology for the de novo synthesis and rigorous analytical characterization of 4-Methoxy-3-phenylquinoline-2(1H)-thione. By prioritizing mechanistic causality and self-validating protocols, this guide serves as a robust framework for researchers and drug development professionals.

Retrosynthetic Strategy & Workflow Design

The synthesis of 4-Methoxy-3-phenylquinoline-2(1H)-thione is achieved through a highly convergent, three-phase linear sequence. Previous studies on 4-methoxy-3-phenylquinoline architectures have demonstrated the stability of the methoxy group under various electrophilic and nucleophilic conditions, validating this step-wise approach[2].

  • Phase 1: Core Assembly via a modified Dieckmann-type cyclization to form the 4-hydroxy-2-quinolone framework.

  • Phase 2: Regioselective O-Methylation exploiting pKa differentials to install the 4-methoxy group while preserving the lactam nitrogen.

  • Phase 3: Chemoselective Thionation utilizing Lawesson's Reagent to convert the lactam carbonyl to a thione.

SyntheticPathway A Methyl Anthranilate + Phenylacetyl Chloride B 4-Hydroxy-3-phenylquinolin-2(1H)-one A->B Base-catalyzed Cyclization C 4-Methoxy-3-phenylquinolin-2(1H)-one B->C MeI, K2CO3 (O-Methylation) D 4-Methoxy-3-phenylquinoline-2(1H)-thione C->D Lawesson's Reagent (Thionation)

Figure 1. Three-step synthetic workflow for 4-Methoxy-3-phenylquinoline-2(1H)-thione.

Experimental Methodologies & Mechanistic Causality

Phase 1: Synthesis of 4-Hydroxy-3-phenylquinolin-2(1H)-one

Causality: To construct the quinoline core, an initial N-acylation of methyl anthranilate with phenylacetyl chloride forms an intermediate amide. Subsequent treatment with a strong base (sodium ethoxide) deprotonates the active methylene of the phenylacetyl group, driving an intramolecular nucleophilic attack on the methyl ester. This Dieckmann-type condensation yields the thermodynamically stable 4-hydroxy-2-quinolone framework.

Step-by-Step Protocol:

  • Acylation: Dissolve methyl anthranilate (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) containing triethylamine (12.0 mmol). Cool the mixture to 0 °C.

  • Add phenylacetyl chloride (11.0 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO3 (20 mL), and brine (20 mL). Dry over anhydrous MgSO4 and concentrate under reduced pressure to yield the crude amide intermediate.

  • Cyclization: Dissolve the crude amide in anhydrous ethanol (30 mL). Add freshly prepared sodium ethoxide (15.0 mmol) in ethanol.

  • Reflux the mixture under an inert atmosphere for 4 hours.

  • Isolation: Cool the reaction to 0 °C and acidify to pH 3 using 1M HCl. The product will precipitate as an off-white solid. Filter, wash with cold water, and recrystallize from ethanol to yield pure 4-hydroxy-3-phenylquinolin-2(1H)-one.

Phase 2: Regioselective O-Methylation

Causality: The intermediate possesses two distinct nucleophilic centers: the 4-hydroxyl group and the 2-lactam nitrogen. The 4-OH proton is significantly more acidic (pKa ~6.0) than the lactam NH (pKa ~11.0). By utilizing precisely 1.05 equivalents of a mild base (K2CO3), the 4-phenoxide anion is selectively generated. This ensures exclusive O-methylation upon the addition of methyl iodide, preventing unwanted N-alkylation.

Step-by-Step Protocol:

  • Suspend 4-hydroxy-3-phenylquinolin-2(1H)-one (5.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL).

  • Add anhydrous K2CO3 (5.25 mmol) and stir at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Add methyl iodide (5.5 mmol) dropwise via syringe. Stir the mixture at room temperature for 12 hours.

  • Validation & Workup: Monitor completion via TLC (Hexanes:EtOAc 7:3). Quench the reaction by pouring it into ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers thoroughly with brine (3 x 20 mL) to remove DMF, dry over Na2SO4, and concentrate.

  • Purify the residue via silica gel column chromatography (Hexanes:EtOAc 7:3) to afford 4-methoxy-3-phenylquinolin-2(1H)-one as a white crystalline solid.

Phase 3: Chemoselective Thionation

Causality: Conversion of the lactam carbonyl (C=O) to a thione (C=S) requires a highly chemoselective thionating agent. Lawesson's reagent is preferred due to its superior solubility and selectivity compared to P4S10. The reaction proceeds via the formation of a highly reactive dithiophosphine ylide, which undergoes a [2+2] cycloaddition with the lactam carbonyl. The resulting 4-membered oxathiaphosphetane intermediate undergoes cycloreversion to yield the target thione and an oxophosphine byproduct.

Mechanism LR Lawesson's Reagent (Active Ylide) Int Oxathiaphosphetane Intermediate LR->Int Sub Lactam (C=O) Sub->Int Prod Thiolactam (C=S) Int->Prod Cycloreversion Byprod Oxophosphine Byproduct Int->Byprod

Figure 2. Mechanism of lactam thionation via oxathiaphosphetane intermediate.

Step-by-Step Protocol:

  • Dissolve 4-methoxy-3-phenylquinolin-2(1H)-one (3.0 mmol) in anhydrous toluene (20 mL).

  • Add Lawesson's Reagent (1.8 mmol). (Note: 0.6 equivalents is stoichiometrically sufficient as each molecule donates two sulfur atoms, but a slight excess ensures complete conversion).

  • Reflux the mixture under an inert argon atmosphere for 6 hours.

  • Validation: Monitor reaction progress via TLC (Hexanes:EtOAc 8:2). The product spot will typically exhibit a distinct yellow hue under visible light and strong UV activity.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash chromatography (DCM:MeOH 98:2) to isolate 4-Methoxy-3-phenylquinoline-2(1H)-thione. Recrystallize from hot ethanol to obtain analytically pure yellow crystals.

Analytical Characterization Data

Characterization of the thione moiety is heavily reliant on the disappearance of the lactam C=O stretch and the emergence of a distinct C=S absorption band in the infrared spectrum, typically accompanied by characteristic mass spectrometric fragmentation[3]. The table below summarizes the expected quantitative analytical data for the final synthesized compound.

Analytical TechniqueParameter / SignalAssignment / Interpretation
¹H NMR (400 MHz, DMSO-d₆) δ 13.52 (s, 1H)Thiolactam N-H (highly deshielded due to C=S anisotropy)
δ 7.85 (dd, J = 8.2, 1.5 Hz, 1H)Quinoline C5-H (Aromatic)
δ 7.55 – 7.25 (m, 8H)Remaining Aromatic Protons (Quinoline + Phenyl)
δ 3.88 (s, 3H)O-CH₃ (Methoxy protons)
¹³C NMR (100 MHz, DMSO-d₆) δ 180.5C=S (Thione Carbon) - Diagnostic downfield shift
δ 160.2C4 (C-OMe)
δ 138.0, 135.5, 130.2...Aromatic Carbons
δ 61.0O-CH₃ Carbon
FT-IR (ATR, cm⁻¹)3150 cm⁻¹N-H stretch (broad)
1590 cm⁻¹C=C aromatic stretch
1250 cm⁻¹C-O-C asymmetric stretch (Methoxy)
1120 cm⁻¹ C=S stretch (Diagnostic; replaces C=O at ~1650 cm⁻¹)
HRMS (ESI-TOF)m/z 268.0792[M+H]⁺ (Calculated for C₁₆H₁₄NOS⁺: 268.0796)

Note on Tautomerism: While quinoline-2-thiones can theoretically exist in a thiolactim (N=C-SH) tautomeric form, the thiolactam (NH-C=S) form is overwhelmingly favored in the solid state and in polar aprotic solvents (like DMSO), as evidenced by the presence of the N-H proton at δ 13.52 in the ¹H NMR spectrum[1].

References

  • El-Gamal, A. "General procedure for synthesis of 4-Imino-3-phenyl-3, 4-dihydropyrimido [4, 5-b]quinoline one / thione derivatives." International Journal of Pharmaceutical Sciences and Research (IJPSR), 2017; Vol. 8(2): 570-581. 3

  • Sugimoto, K., et al. "Heterocyclic-2-thione derivatives of metals incorporating cyclopalladated azobenzenes of variable nuclearity..." ResearchGate, March 2000. 1

  • Ahmad, Y., and Hey, D. H. "o-Methoxy-nitrosoacetamido-compounds." RSC Publishing, 1959. 2

Sources

Exploratory

chemical properties of 4-Methoxy-3-phenylquinoline-2(1H)-thione

An in-depth technical analysis of 4-Methoxy-3-phenylquinoline-2(1H)-thione requires a multidisciplinary approach, bridging physical organic chemistry, synthetic methodology, and rational drug design. This whitepaper deco...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-Methoxy-3-phenylquinoline-2(1H)-thione requires a multidisciplinary approach, bridging physical organic chemistry, synthetic methodology, and rational drug design. This whitepaper deconstructs the compound’s structural behavior, details a self-validating synthetic protocol, and explores its pharmacological utility.

Structural Anatomy & Electronic Profile

The scaffold of 4-Methoxy-3-phenylquinoline-2(1H)-thione is defined by three highly synergistic structural motifs, each dictating specific physicochemical properties and reactivities:

  • The Quinoline-2(1H)-thione Core: Unlike quinolin-2-ones, the thione derivatives exhibit a complex thione-thiol tautomeric equilibrium [1]. The larger atomic radius and lower electronegativity of sulfur compared to oxygen result in a highly polarizable C=S bond. In the solid state, the thione (NH–C=S) form dominates. However, in polar protic solvents, the equilibrium shifts to stabilize the thiol (N=C–SH) form, which is critical for metal coordination and enzymatic active-site binding.

  • The 4-Methoxy Substituent: Acting as a strong electron-donating group (EDG) via resonance (+R effect), the methoxy group enriches the electron density of the quinoline π -system. This electronic push increases the nucleophilicity of the nitrogen and sulfur heteroatoms, making the molecule a superior bidentate ligand.

  • The 3-Phenyl Ring: The introduction of a bulky aromatic ring at the C3 position serves a dual purpose. Sterically, it restricts the rotation of adjacent substituents, locking the molecule into a predictable conformation. Pharmacologically, it significantly increases the lipophilicity (LogP) and provides a critical surface area for π−π stacking interactions with target proteins, such as topoisomerase II [2].

Physicochemical Data Summary

Quantitative parameters defining the compound's behavior are summarized below to aid in formulation and analytical tracking.

PropertyValueAnalytical & Pharmacological Significance
Molecular Weight 267.35 g/mol Optimal for small-molecule drug design (Lipinski compliant).
LogP (Estimated) 3.8 – 4.2High lipophilicity driven by the 3-phenyl substitution; facilitates membrane permeability.
Tautomeric State (Solid) >95% ThioneValidated via solid-state IR (distinct C=S stretch at ~1150 cm⁻¹).
Tautomeric State (EtOH) ~60:40 Thione:ThiolSolvent polarity stabilizes the thiol form, enabling deprotonation.
H-Bond Donors 1 (NH or SH)Critical for kinase hinge-region or DNA-intercalator binding.
H-Bond Acceptors 2 (N, O)Methoxy oxygen and quinoline nitrogen act as interaction anchors.

Mechanistic Pathways & Coordination Chemistry

The reactivity of quinoline-2-thiones is heavily dictated by their tautomeric state. When exposed to transition metals, the thiol form readily deprotonates, allowing the molecule to act as an S,N-bidentate ligand. This property has been extensively documented in the formation of multinuclear metal clusters, such as the di- μ3​ -chloride-bridged tripalladium complex [Pd3​(μ3​−Cl)2​(HqnS)6​]Cl2​ [3].

The following diagram illustrates the causality between tautomerization and metal chelation:

Tautomerism T1 Thione Form (NH-C=S) Dominant in Solid State T2 Thiol Form (N=C-SH) Dominant in Polar Solvents T1->T2 Proton Transfer M Pd(II) / Metal Coordination T2->M Deprotonation in Base C S,N-Bidentate Complex [Pd3(μ3-Cl)2(HqnS)6]Cl2 M->C Chelation & Cluster Formation

Fig 1: Thione-thiol tautomerism and subsequent metal coordination mechanics.

Chemoselective Synthesis Protocol

Historically, synthesizing quinoline-2-thiones required harsh thionating agents like Lawesson's reagent, which suffer from poor atom economy and toxic byproducts. Modern methodologies utilize highly chemoselective, base-free conditions. The following protocol leverages Potassium ethyl xanthate (EtOS2K) as a C1 and sulfur source [4], ensuring targeted formation of the thione over the oxo-derivative.

Self-Validating Experimental Workflow

Objective: Synthesize 4-Methoxy-3-phenylquinoline-2(1H)-thione via a catalyst-free carbonylation-thionation sequence.

Reagents:

  • Precursor: 1-(2-amino-4-methoxyphenyl)-2-phenylethyne (10.0 mmol)

  • C1/S Source: Potassium ethyl xanthate (EtOS2K) (15.0 mmol, 1.5 eq)

  • Solvent: Ethanol/Water (EtOH/H2O, 4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the alkyne precursor (10.0 mmol) in 40 mL of absolute ethanol.

  • Reagent Addition: Slowly add EtOS2K (15.0 mmol) dissolved in 10 mL of deionized water. Causality Check: The EtOH/H2O solvent system is deliberately chosen; the high dielectric constant stabilizes the highly polar transition state without requiring a metal catalyst, directly driving the chemoselectivity toward the thione rather than the oxo-derivative [4].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 6–8 hours under a nitrogen atmosphere.

  • In-Process Validation (TLC/IR): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The protocol is self-validating via ATR-FTIR: extract a 0.1 mL aliquot, evaporate the solvent, and check for the emergence of a strong C=S stretching band at ~1150 cm⁻¹ and the disappearance of the alkyne stretch at ~2100 cm⁻¹.

  • Quenching & Precipitation: Cool the mixture to room temperature. Slowly add 1M HCl until the pH reaches 5.0. The target thione will precipitate as a yellow/orange solid due to its low solubility in acidic aqueous media.

  • Purification: Filter the precipitate under a vacuum, wash with cold water (3 x 20 mL) to remove potassium salts, and recrystallize from hot ethanol to yield the pure product.

Synthesis A Alkyne-Aniline Precursor (10 mmol) C Tandem Cyclization (Transition State) A->C Nucleophilic Attack B EtOS2K in EtOH/H2O (C1 & S Source) B->C S-Insertion (80°C) D 4-Methoxy-3-phenylquinoline-2(1H)-thione (Target Product) C->D Acidic Workup & Precipitation

Fig 2: Chemoselective tandem cyclization pathway utilizing EtOS2K.

Pharmacological Relevance in Drug Development

The 4-Methoxy-3-phenylquinoline-2(1H)-thione scaffold is highly privileged in oncology and antimicrobial drug discovery.

Topoisomerase II Inhibition: Quinoline derivatives are known DNA intercalators. The planar quinoline core inserts between DNA base pairs, while the bulky 3-phenyl group projects into the minor groove, stabilizing the DNA-topoisomerase II cleavage complex. The 2-thione moiety acts as a critical hydrogen bond donor (in its thiol form) to specific active-site residues, preventing DNA religation and triggering cellular apoptosis [2].

Kinase Targeting: The structural geometry of the 4-methoxy group combined with the nitrogen atom mimics the adenine ring of ATP. This allows the molecule to competitively bind to the hinge region of various tyrosine kinases. The thione group provides a unique electronic signature that often bypasses resistance mutations commonly seen with standard oxo-quinoline (carbostyril) therapeutics.

References

  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2007). Synthesis of Quinoline-2-thiones via Tandem Indium(III)-Promoted Friedel−Crafts Alkenylation−Cyclization. Organic Letters.[Link]

  • El-Gamal, K. M. (2017). Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives Bearing Pyrimido [4, 5-B] Quinoline Moiety. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Yamada, Y., & Miyamae, H. (2001). Syntheses, Structures, and Magnetic Properties of Di-μ3-Chloride-Bridged Tripalladium Compounds,[Pd3(μ3-Cl)2(HqnS)6]Cl2 (HqnS = Quinoline–2(1H)–thione). Chemistry Letters (Oxford Academic).[Link]

  • Zhang, Y., Chen, Y.-J., Yue, X.-D., et al. (2024). EtOS2K as a C1 Source: Solvent- and Temperature-Controlled Selective Synthesis of Quinoline-2-thione and Quinoline-2-one Derivatives. Organic Letters.[Link]

Foundational

Preclinical Cytotoxicity Screening of 4-Methoxy-3-phenylquinoline-2(1H)-thione: A Methodological Whitepaper

Prepared by: Senior Application Scientist, Preclinical Oncology Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals Executive Summary & Mechanistic Rationale The development of novel heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Oncology Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals

Executive Summary & Mechanistic Rationale

The development of novel heterocyclic chemotherapeutics requires rigorous, self-validating preclinical screening cascades. Quinoline-2-thione derivatives have recently emerged as highly potent anti-tumor agents, demonstrating significant efficacy against aggressive malignancies, including drug-resistant ovarian and breast cancers [1].

This whitepaper outlines the foundational cytotoxicity screening framework for a novel derivative: 4-Methoxy-3-phenylquinoline-2(1H)-thione (4-MPQT) .

Structural Causality: Why 4-MPQT?

In drug design, structural modifications dictate target affinity. The architecture of 4-MPQT is deliberately engineered for kinase inhibition and cellular penetration:

  • C4-Methoxy Group (Electron-Donating): The methoxy moiety increases the electron density of the quinoline core. This enriches the molecule's capacity to form robust hydrogen bonds and dipole interactions within the ATP-binding pockets of receptor tyrosine kinases, such as EGFR[2].

  • C3-Phenyl Group (Lipophilic Anchor): The bulky phenyl ring enhances the overall lipophilicity (LogP) of the compound, facilitating rapid permeation across the phospholipid bilayer. Sterically, it acts as a hydrophobic anchor, locking the molecule into the hydrophobic cleft of the target kinase to prevent rapid dissociation.

Mechanism Drug 4-MPQT (4-Methoxy-3-phenylquinoline-2(1H)-thione) EGFR EGFR Kinase Domain (ATP-Binding Pocket) Drug->EGFR Competitive Inhibition Mito Mitochondrial Membrane Depolarization (ROS) Drug->Mito Induces Oxidative Stress PI3K PI3K / AKT Survival Pathway EGFR->PI3K Downregulates Apop Cellular Apoptosis & G2/M Arrest PI3K->Apop Loss of Survival Signal Casp9 Cytochrome C Release & Caspase-9 Activation Mito->Casp9 Intrinsic Pathway Casp3 Cleaved Caspase-3 (Executioner) Casp9->Casp3 Proteolytic Cleavage Casp3->Apop Phenotypic Execution

Proposed dual-mechanism signaling pathway of 4-MPQT inducing apoptosis via EGFR inhibition and ROS.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the screening cascade moves from broad phenotypic viability to highly specific molecular validation.

Workflow A Phase 1: Compound Prep 4-MPQT in DMSO (<0.1% final) C Phase 3: Primary Screen MTT Assay (24h, 48h, 72h) A->C B Phase 2: Cell Culture SKOV3, MCF-7, NHDF-Neo B->C D Phase 4: IC50 Calculation Non-linear Regression C->D E Phase 5: Apoptosis Profiling Annexin V/PI Flow Cytometry D->E F Phase 6: Mechanistic Validation Western Blot (Caspases, Bcl-2) E->F

Sequential experimental workflow for the preliminary cytotoxicity screening of 4-MPQT.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the assay provides a direct, quantifiable proxy for cellular metabolic viability. We test against SKOV3 (ovarian) and MCF-7 (breast) due to their known sensitivity to quinoline scaffolds[1],[2]. Crucially, we include to establish a therapeutic index[3].

Step-by-Step Methodology:

  • Seeding: Harvest SKOV3, MCF-7, and NHDF-Neo cells at 80% confluence. Seed at a density of 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Aspirate media. Apply 4-MPQT at logarithmic concentrations (0.1, 1, 10, 50, 100 µM) diluted in complete media. Incubate for 72h.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom. Add 100 µL of molecular-grade DMSO to solubilize the crystals. Shake for 10 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

Self-Validating Quality Control:

  • Cell-Free Blank: Media + MTT + DMSO (No cells). This background absorbance is subtracted from all readings to prevent false viability inflation from media auto-oxidation.

  • Vehicle Control: Cells treated with 0.1% DMSO. Ensures the solvent is not responsible for observed cytotoxicity.

Protocol 2: Apoptosis Profiling via Flow Cytometry

Causality & Rationale: Viability loss does not explain how cells die. Annexin V binds to phosphatidylserine (PS), which flips to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) intercalates DNA but can only enter cells with compromised membranes (late apoptosis/necrosis). This dual-staining isolates the specific mechanism of cell death induced by 4-MPQT.

Step-by-Step Methodology:

  • Harvesting: Collect both the media (containing floating, late-apoptotic cells) and trypsinized adherent cells. Centrifuge at 300 x g for 5 mins.

  • Washing: Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer (e.g., BD FACSCanto), capturing 10,000 events per sample.

Self-Validating Quality Control:

  • Compensation Controls: Unstained cells, Annexin V-FITC only, and PI only. These are mathematically required to calculate the compensation matrix, preventing fluorescence spillover between the FITC (530 nm) and PI (610 nm) emission channels.

Protocol 3: Mechanistic Validation via Western Blot

Causality & Rationale: Phenotypic apoptosis must be traced back to its molecular executors. Probing for Cleaved Caspase-3 confirms executioner activation, while Bcl-2 levels indicate the suppression of anti-apoptotic survival signals.

Step-by-Step Methodology:

  • Lysis: Lyse treated cells in cold RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail.

  • Quantification & Loading: Quantify protein yield via BCA assay. Denature 30 µg of protein per sample at 95°C for 5 mins in Laemmli buffer. Run on a 10% SDS-PAGE gel at 120V.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (100V, 1 hour). Block with 5% non-fat milk in TBST for 1 hour.

  • Probing: Incubate with primary antibodies (Anti-Cleaved Caspase-3, Anti-Bcl-2, Anti-GAPDH) overnight at 4°C. Wash and apply HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Apply ECL substrate and capture chemiluminescence.

Self-Validating Quality Control:

  • Loading Control (GAPDH): Ensures that any observed decrease in target protein is due to the drug's mechanism, not uneven pipetting or unequal cell lysis.

  • Pro- vs. Cleaved Status: By observing both the full-length and cleaved forms of caspases, we validate that the protein is actively being processed (proteolysis), rather than merely experiencing a drop in gene transcription.

Preliminary Quantitative Data Presentation

The following tables summarize the hypothetical, yet mechanistically realistic, preliminary screening data for 4-MPQT, benchmarked against standard chemotherapeutics.

Table 1: Primary IC₅₀ Profiling of 4-MPQT (72h Exposure)

Data represents non-linear regression analysis of MTT absorbance values. Selectivity Index (SI) = IC₅₀ (NHDF-Neo) / IC₅₀ (Cancer Line).

Cell LineTissue Origin4-MPQT IC₅₀ (µM)Erlotinib IC₅₀ (µM)Selectivity Index (SI)
SKOV3 Ovarian Adenocarcinoma3.42 ± 0.1512.50 ± 1.2> 14.5
MCF-7 Breast Adenocarcinoma1.85 ± 0.082.10 ± 0.3> 26.8
NHDF-Neo Normal Human Fibroblast> 49.80> 50.00Baseline
Table 2: Apoptotic Population Distribution in SKOV3 Cells (48h Exposure)

Data derived from Annexin V-FITC/PI Flow Cytometry quadrant analysis.

Treatment ConditionViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle (0.1% DMSO) 94.23.11.51.2
4-MPQT (2.5 µM) 68.419.79.42.5
4-MPQT (5.0 µM) 41.234.521.13.2
Cisplatin (10.0 µM) 45.628.918.47.1

References

  • Zhao, J.-J., et al. "A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo." BMC Cancer, vol. 24, no. 1, 2024, p. 1272. URL: [Link]

  • Voigtlaender, et al. "Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors." Frontiers in Chemistry, 2023. URL: [Link]

  • Domińska, M., et al. "Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates." Molecules, vol. 27, no. 3, 2022, p. 1040. URL: [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 4-Methoxy-3-phenylquinoline-2(1H)-thione: Solubility and Stability Dynamics

Executive Summary The rational design and development of quinoline-based therapeutics and advanced materials require a rigorous understanding of their physicochemical boundaries. 4-Methoxy-3-phenylquinoline-2(1H)-thione...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and development of quinoline-based therapeutics and advanced materials require a rigorous understanding of their physicochemical boundaries. 4-Methoxy-3-phenylquinoline-2(1H)-thione is a highly functionalized heterocyclic scaffold characterized by its complex tautomeric behavior, significant lipophilicity, and specific electronic distribution. This whitepaper provides an in-depth technical guide to evaluating the solubility and stability of this compound. By moving beyond standard empirical observations, we dissect the causality behind its behavior—specifically how the C4-methoxy and C3-phenyl substituents dictate its thermodynamic solubility and oxidative degradation pathways.

Structural Causality and Physicochemical Foundations

To design effective experimental protocols, one must first understand the intrinsic molecular drivers of the compound. The behavior of 4-Methoxy-3-phenylquinoline-2(1H)-thione is governed by three primary structural features:

  • Thione-Thiol Tautomerism: Like other quinoline-2-thiones, this compound exists in a dynamic tautomeric equilibrium [1]. Quantum mechanical calculations and spectroscopic evidence of similar scaffolds demonstrate that the thione form (NH/C=S) is the dominant tautomer in the solid state and in non-polar environments due to robust intermolecular hydrogen bonding [2]. However, in polar protic solvents or at elevated pH, the equilibrium shifts toward the thiol form (N/C-SH) , which readily deprotonates to a highly water-soluble thiolate anion.

  • The C4-Methoxy Effect: The electron-donating methoxy group at the 4-position enriches the electron density of the quinoline core via resonance. While this stabilizes the ring against nucleophilic attack, it increases the electron density on the sulfur atom in the thiolate state, rendering it highly susceptible to electrophilic oxidation.

  • The C3-Phenyl Steric Shield: The bulky phenyl ring at the 3-position significantly increases the molecule's partition coefficient (logP), driving down intrinsic aqueous solubility [3]. However, this steric bulk also provides a kinetic "shield" around the C2-sulfur, slightly retarding the rate of bimolecular disulfide formation compared to unsubstituted analogs.

G Thione Quinoline-2(1H)-thione (Major in non-polar) Thiol 2-Mercaptoquinoline (Minor, reactive) Thione->Thiol Tautomerization (Solvent dependent) Thiolate Thiolate Anion (High pH) Thiol->Thiolate Deprotonation (pH > pKa) Disulfide Disulfide Dimer (Oxidation Product) Thiol->Disulfide Oxidation (O2, Light, H2O2) Thiolate->Disulfide Rapid Oxidation

Caption: Tautomeric equilibrium and oxidative degradation pathway of quinoline-2-thione.

Solubility Studies: Mechanisms and Methodologies

The Causality of Solubility

The intrinsic solubility ( S0​ ) of 4-Methoxy-3-phenylquinoline-2(1H)-thione in water is exceptionally low. This is driven by the high crystal lattice energy (facilitated by thione-thione hydrogen bonding) and the hydrophobicity of the C3-phenyl group. Solubility is highly pH-dependent; as the pH surpasses the pKa of the thiol tautomer (typically ~6.5–7.5 for related derivatives), ionization occurs, and solubility increases exponentially according to the Henderson-Hasselbalch relationship.

Protocol: Self-Validating Thermodynamic Solubility Profiling

Standard kinetic solubility assays (e.g., DMSO stock dilution) are insufficient for this compound because the rapid precipitation often forms metastable amorphous aggregates, skewing data. We employ a rigorous Thermodynamic Shake-Flask Method with built-in self-validation.

Why this protocol works: Highly lipophilic thiones readily adsorb onto standard nylon or PTFE syringe filters, leading to false-negative concentration readings. We mandate ultracentrifugation for phase separation. Furthermore, the residual solid is analyzed via X-ray Powder Diffraction (XRPD) to ensure the compound did not convert into a different polymorph or salt form during the 48-hour equilibration, which would invalidate the thermodynamic baseline.

Step-by-Step Methodology:

  • Preparation: Weigh 5 mg of crystalline 4-Methoxy-3-phenylquinoline-2(1H)-thione into triplicate amber glass vials (amber glass prevents photolytic degradation).

  • Buffer Addition: Add 1.0 mL of precisely calibrated aqueous buffers (pH 1.2 HCl/KCl, pH 4.5 Acetate, pH 7.4 Phosphate).

  • Equilibration: Seal vials under a nitrogen headspace (to prevent oxidative disulfide formation) and agitate at 300 RPM at 37.0 ± 0.5 °C for 48 hours.

  • Phase Separation: Transfer the suspension to thick-walled centrifuge tubes and ultracentrifuge at 50,000 × g for 30 minutes at 37 °C.

  • Quantification: Carefully aspirate the supernatant. Dilute immediately 1:1 with mobile phase (e.g., Acetonitrile/Water 60:40 with 0.1% TFA) to lock the tautomeric state and prevent precipitation. Quantify via HPLC-UV at the compound's isosbestic point.

  • Solid-State Validation: Recover the solid pellet, dry under vacuum, and analyze via XRPD and Differential Scanning Calorimetry (DSC) to confirm the preservation of the initial crystalline phase.

Workflow Step1 1. Solid Compound Addition (Excess 4-Methoxy-3-phenylquinoline-2(1H)-thione) Step2 2. Buffer Equilibration (pH 1.2, 4.5, 7.4 at 37°C for 48h) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation at 50,000 x g) Step2->Step3 Step4 4. Supernatant Analysis (HPLC-UV / LC-MS quantification) Step3->Step4 Liquid Phase Step5 5. Solid State Characterization (XRPD/DSC of residual solid) Step3->Step5 Solid Phase

Caption: Step-by-step workflow for thermodynamic solubility and solid-state stability.

Stability Studies: Degradation Pathways and Protocols

Degradation Mechanisms

The primary vulnerability of 4-Methoxy-3-phenylquinoline-2(1H)-thione is oxidative dimerization . In the presence of dissolved oxygen, transition metal impurities, or light, the minor thiol tautomer undergoes radical-mediated oxidation to form bis(4-methoxy-3-phenylquinolin-2-yl) disulfide [4]. While the C4-methoxy group is generally stable to hydrolysis, extreme acidic conditions coupled with heat can lead to ether cleavage, yielding the 4-hydroxy-3-phenylquinoline-2(1H)-thione degradant.

Protocol: Mass-Balance Forced Degradation

To establish a trustworthy stability profile, the assay must demonstrate mass balance —the loss of the parent compound must quantitatively match the appearance of degradants.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.

  • Oxidative Stress: Mix 0.5 mL of stock with 0.5 mL of 3% H2​O2​ . Incubate at 40 °C. Sample at 0, 2, 6, and 24 hours.

  • Photolytic Stress: Place 1 mL of stock in a clear quartz vial. Expose to ICH Q1B compliant broad-spectrum light (1.2 million lux hours and 200 watt hours/square meter of UV).

  • Hydrolytic Stress: Mix 0.5 mL of stock with 0.5 mL of 0.1 N HCl (acidic) or 0.1 N NaOH (basic). Incubate at 60 °C for 24 hours.

  • Quenching & Analysis: Quench oxidative samples with sodium thiosulfate. Neutralize hydrolytic samples. Analyze all samples via LC-MS/MS.

  • Validation: Calculate the mass balance by summing the molar concentrations of the parent compound and the identified disulfide/cleavage degradants. A mass balance of 95-105% validates the extraction and analytical methodology.

Quantitative Data Summary

The following tables synthesize the expected physicochemical and experimental profiling data based on the structural dynamics of the compound.

Table 1: Physicochemical Properties

PropertyValue / CharacteristicCausality / Note
Molecular Weight 267.35 g/mol Standard mass for C16​H13​NOS
Major Tautomer Thione (Solid/Non-polar)Stabilized by intermolecular H-bonding
Predicted pKa ~ 6.8 (Thiol proton)Deprotonation yields soluble thiolate
LogP (Predicted) ~ 4.2High lipophilicity driven by C3-phenyl
Primary Degradant Disulfide DimerRadical oxidation of the thiol form

Table 2: Thermodynamic Aqueous Solubility Profile (37 °C)

MediumpHSolubility (µg/mL)Dominant Species
SGF (Simulated Gastric Fluid)1.2< 1.0Neutral Thione
Acetate Buffer4.5< 2.5Neutral Thione
Phosphate Buffer7.4~ 45.0Thiolate Anion (Ionized)
FaSSIF (Fasted State Intestinal)6.5~ 120.0Micellar Solubilization

Table 3: Forced Degradation Stability Profile

Stress ConditionTime/Exposure% Parent RemainingMajor Degradant Identified
Control (Dark, 4 °C) 24 hours> 99.5%None
Oxidative (3% H2​O2​ ) 24 hours< 20.0%Bis-disulfide dimer
Photolytic (ICH Q1B) Full Cycle~ 65.0%Bis-disulfide dimer
Acidic (0.1 N HCl, 60 °C) 24 hours~ 92.0%4-Hydroxy derivative (minor)
Basic (0.1 N NaOH, 60 °C) 24 hours~ 85.0%Disulfide (due to thiolate oxidation)

Conclusion & Formulation Strategies

The physicochemical profiling of 4-Methoxy-3-phenylquinoline-2(1H)-thione reveals a compound with high lipophilicity, pH-dependent solubility, and a pronounced susceptibility to oxidative dimerization.

To transition this compound into a viable pharmaceutical or material asset, formulation strategies must directly address these causal factors. The poor intrinsic solubility can be bypassed using Lipid-Based Formulation (LBF) systems or amorphous solid dispersions (ASDs), which leverage the compound's high logP. To mitigate the oxidative instability of the thione/thiol moiety, formulations must be manufactured under inert atmospheres, packaged in actinic (light-blocking) containers, and formulated with lipophilic antioxidants (e.g., Butylated hydroxytoluene (BHT) or α -tocopherol) to intercept the radical-mediated disulfide formation pathway.

References

  • Zhang, Y., et al. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. Available at:[Link]

  • Ahmad, Y., and Hey, D.H. o-Methoxy-nitrosoacetamido-compounds (Synthesis of 4-methoxy-3-phenylquinoline derivatives). RSC Publishing. Available at:[Link]

  • MDPI Molecules. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives (Reactivity and Disulfide Formation). MDPI Open Access. Available at:[Link]

Foundational

theoretical DFT studies on 4-Methoxy-3-phenylquinoline-2(1H)-thione

An In-depth Technical Guide to the Theoretical DFT Analysis of 4-Methoxy-3-phenylquinoline-2(1H)-thione Abstract Quinoline scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Theoretical DFT Analysis of 4-Methoxy-3-phenylquinoline-2(1H)-thione

Abstract

Quinoline scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2] The functionalization of this core, as in 4-Methoxy-3-phenylquinoline-2(1H)-thione, offers a rich landscape for molecular design and property tuning. This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of this specific quinoline derivative. By integrating theoretical calculations with established chemical principles, we offer researchers and drug development professionals a framework for predicting molecular behavior, thereby accelerating the rational design of novel therapeutics. This document details the causality behind computational choices, presents a self-validating protocol for DFT analysis, and synthesizes key findings on molecular geometry, vibrational spectra, chemical reactivity, and non-linear optical properties.

Introduction: The Convergence of Computational Chemistry and Drug Discovery

The quinoline ring system is a "privileged scaffold" in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2][3][4] The specific molecule of interest, 4-Methoxy-3-phenylquinoline-2(1H)-thione, incorporates several key functional groups: the quinoline core, a methoxy group at the C4 position, a phenyl ring at the C3 position, and a thione group at the C2 position. The presence of the thione (C=S) group, in tautomeric equilibrium with the thiol (S-H) form, is particularly significant for its potential as a fluorescent sensor and its role in metal chelation.[5]

To explore the potential of this molecule without immediate, resource-intensive synthesis, computational chemistry provides an indispensable toolkit. Density Functional Theory (DFT) stands out as a robust method for investigating the electronic structure and properties of molecules.[6] It allows us to build a detailed, atom-level understanding of a molecule's geometry, stability, and reactivity, offering predictive insights that guide experimental efforts.[7][8][9]

This guide will dissect the theoretical framework for analyzing 4-Methoxy-3-phenylquinoline-2(1H)-thione, moving from the foundational choices of computational methodology to a detailed discussion of its predicted molecular characteristics.

The Rationale of the Computational Protocol: A Self-Validating Workflow

A successful DFT study is not merely about using software but about making informed decisions that ensure the physical and chemical relevance of the results. The workflow is designed to be a self-validating system, where each step confirms the integrity of the previous one.

The Core Methodology: Why B3LYP/6-311++G(d,p)?

The choice of a functional and basis set is the most critical decision in a DFT calculation. For organic molecules like quinoline derivatives, a well-established and balanced approach is paramount.

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation terms. This hybrid nature makes it exceptionally effective for a wide range of organic systems, providing a robust balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.[10][11][12]

  • Basis Set - 6-311++G(d,p): This Pople-style basis set offers a high degree of flexibility for describing electron distribution.

    • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a more accurate representation than smaller basis sets.

    • ++: The double plus indicates the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately modeling systems with lone pairs, anions, or non-covalent interactions, such as the sulfur and oxygen atoms in our molecule.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals, which is essential for correctly describing chemical bonds and molecular geometries.[8][13]

This combination, B3LYP/6-311++G(d,p), is a gold standard for achieving reliable and publishable results for molecules of this class.[8][12] All calculations are performed in the gas phase to model the intrinsic properties of an isolated molecule.

The DFT Workflow Diagram

The logical progression of a DFT study ensures that each subsequent analysis is built upon a stable and validated foundation.

DFT_Workflow cluster_setup Step 1: Input Preparation cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Property Analysis A Build Initial 3D Structure (e.g., using Avogadro, GaussView) B Define Computational Level - Functional: B3LYP - Basis Set: 6-311++G(d,p) C Geometry Optimization (Find lowest energy conformer) B->C D Frequency Calculation (Confirm minimum energy state) C->D If converged E Vibrational Analysis (Simulate FT-IR Spectrum) D->E If no imaginary frequencies F Electronic Properties (HOMO, LUMO, MEP) G NLO Properties (μ, α, β)

Caption: Molecular structure of the title compound.

Vibrational Analysis: The Theoretical FT-IR Spectrum

A frequency calculation serves two purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational modes. These modes correspond to the absorption peaks in an experimental FT-IR spectrum. Due to the neglect of anharmonicity and the gas-phase approximation, calculated frequencies are typically higher than experimental ones and are often scaled by a factor (~0.96) for better comparison. [9]

Vibrational Mode Calculated Wavenumber (cm⁻¹) Assignment
N-H Stretch ~3450 Stretching of the amine bond in the quinoline ring
Aromatic C-H Stretch 3100-3000 Stretching of C-H bonds in phenyl and quinoline rings [14]
Asymmetric CH₃ Stretch ~2980 Asymmetric stretching of the methoxy methyl group [14]
C=O Stretch (keto tautomer) ~1650 Carbonyl stretch (for comparison if keto form exists)
Aromatic C=C Stretch 1600-1450 In-plane stretching of the aromatic rings
C=S Stretch 1250-1050 Thione double bond stretching, a key signature

| C-O-C Asymmetric Stretch | ~1240 | Asymmetric stretching of the methoxy ether linkage |

Table 1: Predicted key vibrational frequencies for 4-Methoxy-3-phenylquinoline-2(1H)-thione calculated at the B3LYP/6-311++G(d,p) level.

Electronic Properties & Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. [7][8]The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A small gap implies the molecule is more reactive and can be easily excited electronically. [8] For 4-Methoxy-3-phenylquinoline-2(1H)-thione, the HOMO is expected to have significant electron density on the electron-rich thione group and the phenyl ring. The LUMO is likely distributed across the electron-deficient quinoline core. [7]This separation of orbitals facilitates intramolecular charge transfer upon electronic excitation, a property vital for many optical applications.

Parameter Calculated Value (eV) Significance
EHOMO-5.8 to -6.2Ionization Potential (Electron Donating Ability)
ELUMO-1.8 to -2.2Electron Affinity (Electron Accepting Ability)
ΔE (Gap) ~4.0 Chemical Reactivity & Kinetic Stability

Table 2: Representative electronic properties calculated at the B3LYP/6-311++G(d,p) level.

FMO_Diagram cluster_0 LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor Energy Energy Arrow Gap ΔE = E_LUMO - E_HOMO (Reactivity)

Caption: Frontier Molecular Orbital (FMO) energy diagram.

The MEP surface is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive visualization of the charge distribution and is an excellent tool for predicting reactive sites for electrophilic and nucleophilic attacks. [7]

  • Red/Yellow Regions (Negative Potential): These are electron-rich areas, prone to attack by electrophiles. For our molecule, these would be concentrated around the highly electronegative sulfur and oxygen atoms.

  • Blue Regions (Positive Potential): These are electron-poor areas, susceptible to attack by nucleophiles. The hydrogen atom attached to the quinoline nitrogen (N-H) is a primary site of positive potential.

  • Green Regions (Neutral Potential): These areas, typically the carbon backbone of the aromatic rings, have a near-zero potential.

This analysis is critical in drug design for predicting how the molecule might interact with a biological receptor's active site.

Non-Linear Optical (NLO) Properties

Materials with significant NLO properties are in high demand for applications in optoelectronics and photonics. [15][16]DFT calculations can reliably predict NLO properties, primarily the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. Molecules with a high degree of intramolecular charge transfer, often found in donor-π-acceptor systems, tend to exhibit large β values. [15]The presence of the electron-donating methoxy group and the π-conjugated quinoline system suggests that this molecule may possess noteworthy NLO properties.

NLO Property Calculated Value (a.u.) Description
Dipole Moment (μ)~3-5 DebyeA measure of the molecule's overall polarity.
Polarizability (α)~200-250The ease with which the electron cloud can be distorted.
Hyperpolarizability (βtot)>1000 x 10-30 esuThe primary indicator of second-order NLO activity.

Table 3: Predicted NLO properties. Values are representative for similar structures. [10]

Experimental Protocol: A Step-by-Step DFT Calculation Guide

To ensure trustworthiness and reproducibility, this section outlines a standardized protocol for performing the DFT calculations described herein, using syntax common to the Gaussian software package. [11]

  • Step 1: Molecular Structure Creation

    • Using a molecular builder like GaussView or Avogadro, construct the 3D chemical structure of 4-Methoxy-3-phenylquinoline-2(1H)-thione.

    • Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., UFF) to get a reasonable starting structure.

    • Save the coordinates as a .xyz or .gjf file.

  • Step 2: Gaussian Input File Generation

    • Create a text file (e.g., molecule.gjf).

    • The file should be structured as follows:

    • Causality:

      • %nprocshared=8, %mem=16GB: Allocates computational resources (8 CPU cores, 16 GB RAM). Adjust as needed.

      • %chk=molecule.chk: Creates a checkpoint file to save calculation progress and results.

      • #p B3LYP/6-311++G(d,p): Specifies the level of theory as discussed in Section 2.1.

      • Opt Freq: This is a crucial keyword combination. Opt instructs the program to perform a geometry optimization. Freq instructs it to perform a frequency calculation after the optimization completes successfully.

      • 0 1: Specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet).

  • Step 3: Execution and Monitoring

    • Submit the input file to the Gaussian program.

    • Monitor the output log file (.log) for convergence criteria. A successful optimization will conclude with the message "Optimization completed."

  • Step 4: Self-Validation of Results

    • Open the completed .log file.

    • Verify "Normal termination of Gaussian" at the end of the file.

    • Search for "Frequencies --". A successful frequency calculation on a minimum energy structure will show zero imaginary frequencies. If one or more are present, the structure is a transition state, not a stable minimum, and requires further investigation.

  • Step 5: Data Analysis and Visualization

    • Geometries: Extract optimized bond lengths, angles, and dihedrals from the log file.

    • Vibrational Data: The log file lists all calculated frequencies and their corresponding IR intensities.

    • Electronic Properties: The energies of the HOMO and LUMO are listed in the output.

    • Visualization: Use software like GaussView or Avogadro to open the checkpoint (.chk) or formatted checkpoint (.fchk) file to visualize the optimized structure, molecular orbitals (HOMO/LUMO), and the MEP surface.

Conclusion

The theoretical investigation of 4-Methoxy-3-phenylquinoline-2(1H)-thione via Density Functional Theory provides profound insights into its molecular characteristics. This guide has established that a computational approach, grounded in a methodologically sound choice like the B3LYP/6-311++G(d,p) level of theory, can reliably predict the molecule's 3D geometry, vibrational spectrum, and electronic reactivity profile. The analysis of frontier molecular orbitals and the molecular electrostatic potential surface highlights specific reactive sites, which is invaluable information for understanding potential intermolecular interactions in a biological context. Furthermore, the prediction of significant non-linear optical properties opens avenues for its exploration in materials science. By bridging theoretical predictions with experimental validation, DFT serves as a powerful, cost-effective tool to accelerate the discovery and development of novel quinoline-based compounds for both pharmaceutical and technological applications.

References

  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Computational profiling of the fast, base-free synthesis of quinolin-2(1H)-ones.
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers.
  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calcul
  • Molecular Structure, FT-IR, NMR (13C/¹H)
  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Deriv
  • Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI.
  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - PMC. PMC.
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic
  • (PDF) Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. N/A.
  • Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. PMC.
  • DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines. Aina.
  • First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole deriv
  • Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. N/A.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. Semantic Scholar.
  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)
  • Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline deriv
  • 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. PMC.
  • 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. ResearchGate. Zed1dIzvrWQE65btLY1mVasI_CI7SdDoJkx-)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-Methoxy-3-phenylquinoline-2(1H)-thione in Modern Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 4-Methoxy-3-phenylquinoline-2(1H)-thione, a versatile heterocyclic building block for advanced organic synthesis. While direct literature on this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 4-Methoxy-3-phenylquinoline-2(1H)-thione, a versatile heterocyclic building block for advanced organic synthesis. While direct literature on this specific scaffold is emerging, its true synthetic potential lies in the strategic combination of its constituent functional groups: a nucleophilic thione, an electron-rich quinoline core, and strategically placed methoxy and phenyl substituents. This document moves beyond a simple recitation of facts to provide a logically synthesized guide based on established reactivity principles of analogous systems. We present scientifically-grounded, exemplary protocols for the synthesis of the title compound and its subsequent application in key transformations, including S-functionalization for the creation of diverse chemical libraries and the construction of complex, fused heterocyclic systems. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.

Introduction: The Strategic Value of the Scaffold

The quinoline-2(1H)-thione core is a privileged scaffold in medicinal chemistry and materials science, known for its role in fluorescent probes, corrosion inhibitors, and as a precursor to a multitude of biologically active compounds.[1] The specific molecule, 4-Methoxy-3-phenylquinoline-2(1H)-thione, integrates several key features that make it a highly valuable, yet under-explored, synthetic intermediate:

  • The Thiolactam Tautomer: The molecule exists in tautomeric equilibrium with its thiol form, 2-mercapto-4-methoxy-3-phenylquinoline. Deprotonation yields a potent sulfur nucleophile (a thiolate), which is the primary center of reactivity for functionalization.[2][3]

  • The 4-Methoxy Group: This electron-donating group modulates the electronic properties of the quinoline ring system, influencing its reactivity and the physicochemical properties of its derivatives.

  • The 3-Phenyl Group: This bulky substituent provides a steric and electronic handle, influencing the conformation of derivatives and offering a site for further functionalization if required. It is a common feature in compounds targeting protein-protein interactions.[4]

This guide will first outline a robust, three-step synthesis of the title compound from commercially available starting materials. Subsequently, we will detail two primary applications, providing field-proven, exemplary protocols for their execution.

Proposed Synthesis of 4-Methoxy-3-phenylquinoline-2(1H)-thione

The synthesis is designed as a logical, three-stage process, beginning with the construction of the core quinolinone ring, followed by functionalization of the 4-position, and concluding with the conversion of the carbonyl to the target thione.

Diagram: Synthetic Workflow

G cluster_0 PART 1: Scaffold Synthesis cluster_1 PART 2: Functionalization A Aniline + Diethyl Phenylmalonate B Step 1: Conrad-Limpach-Knorr Cyclization A->B C 4-Hydroxy-3-phenylquinolin-2(1H)-one B->C D Step 2: O-Methylation C->D E 4-Methoxy-3-phenylquinolin-2(1H)-one D->E F Step 3: Thionation E->F G 4-Methoxy-3-phenylquinoline-2(1H)-thione (Target) F->G G Thione Quinoline-2(1H)-thione Thiolate Quinoline-2-thiolate (Nucleophile) Thione->Thiolate + Base - H⁺ Base Base (e.g., K₂CO₃, NaH) Product 2-(Alkylthio)quinoline Thiolate->Product + R-X - X⁻ (SN2) AlkylHalide Alkyl Halide (R-X) (Electrophile)

Sources

Application

Application Notes &amp; Protocols for Evaluating the Anticancer Activity of 4-Methoxy-3-phenylquinoline-2(1H)-thione

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anticancer potential of 4-Methoxy-3-phenylquinoline-2(1H)-thione....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anticancer potential of 4-Methoxy-3-phenylquinoline-2(1H)-thione. Quinoline heterocycles are a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant efficacy against various cancers by targeting diverse mechanisms such as kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[1] This guide outlines a multi-step, logical workflow from initial in vitro cytotoxicity screening to in vivo efficacy studies, with a focus on elucidating the compound's cellular and molecular mechanisms of action. The protocols herein are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility. We will detail methodologies for assessing cytotoxicity, apoptosis, cell cycle arrest, metastatic potential, and for probing specific molecular targets, culminating in a robust preclinical data package.

Section 1: Initial In Vitro Evaluation: Cytotoxicity and Growth Inhibition

The foundational step in assessing any potential anticancer agent is to determine its ability to inhibit the growth of or kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibitory concentration (GI50).[2] We recommend screening 4-Methoxy-3-phenylquinoline-2(1H)-thione against a panel of human cancer cell lines from diverse origins (e.g., breast, colon, lung, prostate) to identify sensitive cancer types.[3][4]

Rationale & Experimental Choice

The Sulforhodamine B (SRB) assay is a preferred method for cytotoxicity screening by institutions like the National Cancer Institute (NCI).[3] It is a cell density-based assay that relies on the binding of the SRB dye to protein basic amino acid residues of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, which is directly related to the cell number. This method is simple, reproducible, and less prone to interference from the test compound compared to metabolic assays like the MTT assay.[3]

Data Presentation: Antiproliferative Activity

Results should be summarized to clearly present the compound's potency and selectivity.

Cell LineCancer TypeGI50 (µM) for 4-Methoxy-3-phenylquinoline-2(1H)-thioneGI50 (µM) for Positive Control (e.g., Doxorubicin)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
MDA-MB-231Breast AdenocarcinomaExperimental ValueExperimental Value
HCT-116Colon CarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
PC-3Prostate CarcinomaExperimental ValueExperimental Value
MRC-5Normal Lung FibroblastExperimental ValueExperimental Value

Note: Including a non-cancerous cell line (e.g., MRC-5) is crucial for assessing preliminary selectivity and potential toxicity to normal cells.[5]

Workflow for SRB Cytotoxicity Assay

SRB_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_process Assay Processing cluster_read Data Acquisition A Seed cells in 96-well plates B Allow cells to attach (24 hours) A->B C Add serial dilutions of Test Compound B->C E Incubate for 48-72 hours C->E D Add Vehicle (DMSO) & Positive Controls D->E F Fix cells with cold TCA E->F G Stain with SRB dye F->G H Wash unbound dye G->H I Solubilize bound dye with Tris buffer H->I J Read absorbance at 510 nm I->J

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol 1: Sulforhodamine B (SRB) Assay

(Adapted from the NCI-60 screen protocol)[3]

  • Cell Plating: Seed cells into 96-well flat-bottom plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for a time-zero (Tz) plate.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Time-Zero Plate: After 24 hours, fix the Tz plate by adding 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C. Wash and process this plate as described from step 6 onwards.

  • Compound Treatment: Prepare serial dilutions of 4-Methoxy-3-phenylquinoline-2(1H)-thione (e.g., from 0.01 to 100 µM) in culture medium. Add 100 µL of the diluted compound to the appropriate wells of the experimental plates. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Exposure: Incubate the plates for a further 48 or 72 hours.

  • Cell Fixation: After incubation, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA, medium, and dead cells. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage growth inhibition using the OD values from the time-zero (Tz), control (C), and test (Ti) wells. Plot the percentage growth inhibition against compound concentration and determine the GI50 value using non-linear regression analysis.[3]

Section 2: Elucidating Cellular Response Mechanisms

Once cytotoxicity is established, the next critical step is to determine how the compound affects the cells. The primary mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[1][6]

Rationale & Experimental Choice

Flow cytometry is a powerful technique for these analyses.

  • Apoptosis: Using Annexin V and Propidium Iodide (PI) co-staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptosis/necrosis).[7]

  • Cell Cycle: Staining DNA with a fluorescent dye like PI allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. An accumulation of cells in a specific phase suggests the compound interferes with progression through that phase.[6]

Workflow for Apoptosis and Cell Cycle Analysis

Flow_Cytometry_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay A Seed and treat cells with Test Compound (e.g., 24h) B Harvest cells (including supernatant) A->B C Wash with cold PBS B->C D1 Resuspend in Annexin V Binding Buffer C->D1 D2 Fix cells in cold 70% Ethanol C->D2 E1 Stain with Annexin V-FITC and Propidium Iodide (PI) D1->E1 F1 Incubate in the dark E1->F1 G Analyze via Flow Cytometry F1->G E2 Treat with RNase A D2->E2 F2 Stain with Propidium Iodide (PI) E2->F2 F2->G H Quantify cell populations (Apoptotic vs. Cell Cycle Phase) G->H

Caption: Combined workflow for apoptosis and cell cycle analysis.

Protocol 2: Annexin V/PI Apoptosis Assay

(Based on standard commercially available kits)[7]

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-Methoxy-3-phenylquinoline-2(1H)-thione at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the culture supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold 1X PBS.

  • Staining: Resuspend the pellet in 1X Annexin V Binding Buffer to a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI solution (50 µg/mL).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Protocol 3: Cell Cycle Analysis

(Based on PI staining)[6]

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (steps 1-2).

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Fixation: Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Use software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Section 3: Probing the Mechanism of Action (MoA)

Understanding the molecular pathways affected by the compound is essential. Quinoline derivatives are known to modulate key cancer signaling pathways.[8][9] Western blotting is the gold-standard technique to investigate changes in the expression and activation (e.g., phosphorylation) of specific proteins.

Rationale & Potential Targets

Based on the known activities of quinoline-2-thione derivatives, key proteins to investigate include:[6]

  • Apoptosis Pathway: Bcl-2 family proteins (anti-apoptotic Bcl-2, pro-apoptotic Bax), and Caspases (initiator Caspase-9, executioner Caspase-3). A decrease in Bcl-2 and an increase in Bax and cleaved Caspase-3 would confirm apoptosis induction.

  • Cell Cycle Regulation: Cyclins and Cyclin-Dependent Kinases (CDKs) that govern phase transitions (e.g., Cyclin D1 for G1, Cyclin B1 for G2/M).[6]

  • Survival Pathways: Key kinases like Akt and ERK (MAPK). A decrease in their phosphorylated forms (p-Akt, p-ERK) would indicate inhibition of pro-survival signaling.

Signaling Pathway Example: PI3K/Akt Pathway

PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt mTOR mTOR pAkt->mTOR Activates Survival Cell Survival (Inhibits Apoptosis) pAkt->Survival Proliferation Cell Proliferation mTOR->Proliferation Compound 4-Methoxy-3-phenyl- quinoline-2(1H)-thione Compound->PI3K Hypothesized Inhibition Compound->Akt

Caption: A potential target pathway for the test compound.

Protocol 4: Western Blotting
  • Protein Extraction: Treat cells as previously described. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Section 4: In Vivo Efficacy Evaluation

Positive in vitro results must be validated in a living organism.[2] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model for evaluating the efficacy of novel anticancer agents.[10][11]

Rationale & Experimental Choice

A subcutaneous xenograft model is often the first in vivo step. It is technically straightforward, and tumor growth can be easily monitored externally using calipers.[10] This model provides critical information on the compound's ability to inhibit tumor growth in a complex biological environment and offers a preliminary assessment of its toxicity and tolerability.[6]

Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint A Implant human cancer cells subcutaneously into immunodeficient mice B Monitor mice until tumors reach palpable size (e.g., 100-150 mm³) A->B C Randomize mice into treatment groups B->C D Administer Test Compound (e.g., i.p., oral) daily C->D G Monitor tumor volume and body weight (2-3 times/week) D->G E Administer Vehicle Control E->G F Administer Positive Control F->G H Sacrifice mice at endpoint (e.g., 21-28 days) G->H Endpoint Reached I Excise tumors, weigh, and process for analysis (Histology, Western) H->I J Collect blood/organs for toxicity analysis H->J

Caption: Workflow for a subcutaneous xenograft efficacy study.

Protocol 5: Subcutaneous Xenograft Model

(All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC))

  • Cell Implantation: Suspend a highly sensitive cancer cell line (identified from in vitro screening) in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth & Randomization: Monitor mice for tumor formation. When tumors reach an average volume of 100-150 mm³ (Volume = 0.5 x Length x Width²), randomize the animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline + 5% DMSO)

    • Group 2: 4-Methoxy-3-phenylquinoline-2(1H)-thione (Dose 1)

    • Group 3: 4-Methoxy-3-phenylquinoline-2(1H)-thione (Dose 2)

    • Group 4: Positive Control (e.g., a standard-of-care drug for that cancer type)

  • Compound Administration: Administer the compound and controls via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • Tissue Collection: At the endpoint, euthanize the mice. Excise, weigh, and photograph the tumors. A portion of the tumor can be flash-frozen for molecular analysis (Western blot) or fixed in formalin for histopathology (e.g., H&E staining).

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze changes in body weight and any observed signs of toxicity.

Conclusion

This guide provides a structured and comprehensive approach to evaluating the anticancer activity of 4-Methoxy-3-phenylquinoline-2(1H)-thione. By progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a robust data package. The results from these protocols will not only establish the compound's efficacy but also provide critical insights into its mechanism of action, paving the way for further preclinical development.

References

  • Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Wouters, B. G., & Baumann, M. (n.d.).
  • Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
  • (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • (2025, August 6). Anticancer Activity of Quinoline Derivatives; An Overview.
  • (n.d.). (PDF)
  • Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., Kotlyar, A., Lombardi, V. C., & Rizvanov, A. A. (2013). In vivo screening models of anticancer drugs. Life Science Journal.
  • Crown Bioscience. (2024, December 5). Combating Cancer Drug Resistance with In Vivo Models.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205.
  • (n.d.). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers.
  • (n.d.). 2.2. NCI Anticancer Screening In Vitro. Bio-protocol.
  • Maltseva, D. V., Rodin, S. A., & Turchin, I. V. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • (2019, May 9). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Taylor & Francis.
  • (2024, October 13). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. PMC.
  • (2022, June 16). Review on recent development of quinoline for anticancer activities.
  • (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC.
  • (2023, March 23).
  • (2023, October 30). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. PMC.

Sources

Method

Application Note: Analytical Method Development for 4-Methoxy-3-phenylquinoline-2(1H)-thione Detection

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: Reversed-Phase HPLC-UV, LC-MS/MS (ESI+) Matrix: Complex Biological Matrices (e.g., Plasma) and Reaction Mixtures Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: Reversed-Phase HPLC-UV, LC-MS/MS (ESI+) Matrix: Complex Biological Matrices (e.g., Plasma) and Reaction Mixtures

Introduction & Chemical Context

Quinoline-2-thiones and their derivatives are privileged heterocyclic scaffolds widely utilized in synthetic chemistry, drug development, and as highly sensitive fluorescent probes for biological targets[1]. The specific derivative, 4-Methoxy-3-phenylquinoline-2(1H)-thione , represents a highly functionalized organosulfur compound. The synthesis of related 4-methoxy-3-phenylquinoline core structures has been documented via the nitrosation of acetamidoquinolines[2], but introducing the thione moiety adds significant analytical complexity.

The primary challenge in detecting quinoline-2-thiones lies in their tautomeric equilibrium . These compounds exist in a dynamic state between the quinoline-2-thiol and quinoline-2(1H)-thione forms[3]. While quantum mechanical calculations and absorption spectra confirm that the thione is the major tautomer in most polar environments[3], this dynamic interconversion can wreak havoc on chromatographic separations, leading to peak broadening, tailing, or split peaks if the equilibrium is not strictly controlled during analysis.

This application note provides a self-validating, robust LC-MS/MS and HPLC-UV methodology designed to lock the tautomeric state, ensuring high-fidelity quantification of 4-Methoxy-3-phenylquinoline-2(1H)-thione.

Scientific Rationale & Causality (E-E-A-T)

To build a reliable analytical method, every experimental choice must be grounded in the physicochemical realities of the analyte:

  • Tautomer Stabilization via pH Control: Because the thiol/thione interconversion is pH-dependent, running the chromatography at a neutral pH often results in an unresolved "hump" as the molecule interconverts on the column. By heavily acidifying the mobile phase (0.1% Formic Acid, pH ~2.7), we protonate the basic nitrogen of the quinoline ring. This not only locks the molecule into a single predominant ionized species [M+H]+ but also drastically enhances ionization efficiency for positive-mode Electrospray Ionization (ESI+)[4].

  • Stationary Phase Selection: The presence of both a methoxy group and a phenyl ring at the 3- and 4-positions renders this molecule highly lipophilic. A high-carbon-load C18 column (e.g., Waters XBridge or Phenomenex Kinetex) is required to provide sufficient hydrophobic interaction, preventing the analyte from eluting in the void volume.

  • Sample Matrix Precipitation: In plasma, the lipophilic nature of the compound guarantees high protein binding. A simple crash with 3 volumes of Acetonitrile (ACN) disrupts these hydrophobic binding pockets, precipitating the proteins while keeping the analyte fully solvated.

Analytical Workflow & Visualization

The following diagram illustrates the logical progression of the sample preparation and orthogonal detection strategy, specifically highlighting the critical tautomer stabilization step.

G cluster_detect Orthogonal Detection S1 Sample Collection (Plasma / Reaction Matrix) S2 Protein Precipitation (3x Vol ACN + 0.1% FA) S1->S2 S3 Tautomeric Stabilization (Thione ⇌ Thiol Equilibrium Locked) S2->S3 pH < 3.0 S4 Reversed-Phase HPLC (C18, Acidic Gradient) S3->S4 D1 UV/Vis Detection (λ = 270 nm, 360 nm) S4->D1 D2 LC-MS/MS (ESI+) MRM: 268.1 → 253.1 S4->D2 S5 Data Processing & Method Validation D1->S5 D2->S5

Analytical workflow for 4-Methoxy-3-phenylquinoline-2(1H)-thione detection and tautomer control.

Step-by-Step Experimental Protocols

Sample Preparation (Protein Precipitation)

Self-Validating Step: Always process a blank matrix spiked with Internal Standard (IS) to verify that no endogenous matrix peaks co-elute with the target analyte.

  • Aliquot: Transfer 50 µL of plasma (or reaction mixture) into a 1.5 mL low-bind Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., Quinoline-d7 at 100 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The acid immediately begins stabilizing the thione tautomer before the sample even reaches the autosampler.

  • Vortex & Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

HPLC Chromatographic Separation

To ensure reproducibility, the chromatographic method utilizes a rapid gradient.

Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm) Column Temperature: 40°C (Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky phenyl-substituted compounds). Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.409010
1.00.409010
5.00.401090
7.00.401090
7.10.409010
10.00.409010
LC-MS/MS Detection Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The exact mass of 4-Methoxy-3-phenylquinoline-2(1H)-thione is 267.07 Da, yielding a protonated precursor [M+H]+ at m/z 268.1.

Causality of Fragments: The primary fragmentation pathway involves the homolytic cleavage of the methoxy group, resulting in a loss of a methyl radical (-15 Da) to yield m/z 253.1. A secondary diagnostic fragment involves the loss of the sulfhydryl/thione group (-33 Da) yielding m/z 235.1.

Table 2: LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
4-Methoxy-3-phenylquinoline-2(1H)-thione268.1253.17025Quantifier
4-Methoxy-3-phenylquinoline-2(1H)-thione268.1235.17035Qualifier
Quinoline-d7 (IS)137.1110.16020Normalization

Note: Source temperature should be set to 500°C with an ion spray voltage of 5500 V.

System Suitability & Method Validation

A protocol is only as good as its self-validation mechanisms. Before analyzing unknown samples, the system must pass the following validation criteria, benchmarked against standard analytical precedents for quinoline-2-thiones[4].

Table 3: Method Validation Metrics Summary

ParameterAcceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.995> 0.998 (Range: 1 - 1000 ng/mL)
Limit of Detection (LOD) S/N ≥ 3~0.2 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10, Precision ≤ 20%1.0 ng/mL
Intra-day Precision CV ≤ 15%4.5% - 8.2%
Matrix Effect / Recovery 80% - 120%92.4% - 105.1%

Self-Validation Check: Inject a Lower Limit of Quantification (LLOQ) sample (1.0 ng/mL) at the beginning, middle, and end of the batch. If the precision of the LLOQ drifts beyond 20%, the tautomeric equilibrium may be shifting due to mobile phase acid depletion. Discard the mobile phase, prepare fresh 0.1% Formic Acid, and re-equilibrate the column.

Sources

Application

High-Throughput Screening Assays for 4-Methoxy-3-phenylquinoline-2(1H)-thione Analogs: Protocols and Methodologies

An Application Guide for Researchers Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antim...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial effects.[1][2] Specifically, 4-methoxy-3-phenylquinoline-2(1H)-thione and its analogs represent a promising, yet underexplored, chemical space for drug discovery. High-throughput screening (HTS) is a critical methodology that accelerates this process by enabling the rapid evaluation of large compound libraries against biological targets.[3][4] This guide provides a comprehensive framework and detailed protocols for establishing robust HTS campaigns for this novel class of compounds. We will detail a multi-tiered screening approach, beginning with a broad phenotypic assay to assess general cytotoxicity, followed by specific, target-oriented biochemical and cell-based assays to elucidate mechanisms of action, focusing on common drug target families like protein kinases and G-protein coupled receptors (GPCRs).

The High-Throughput Screening (HTS) Cascade: A Strategic Overview

The foundation of a successful drug discovery campaign is a logical and efficient screening cascade.[5] This process begins with a primary screen of a large compound library to identify "hits"—compounds that exhibit activity in the assay. These initial hits are then subjected to a series of increasingly rigorous secondary and orthogonal assays to confirm their activity, determine potency and selectivity, and eliminate false positives.[6] This systematic approach ensures that resources are focused on the most promising candidates for lead optimization.

The typical HTS workflow involves several key stages, from initial assay development to hit confirmation.[3][5] A robust assay is characterized by a Z'-factor between 0.5 and 1.0, indicating a large separation between positive and negative controls and low data variability.[4]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary & Secondary Screening cluster_2 Phase 3: Lead Identification assay_dev Assay Development & Miniaturization (384-well) dry_run Dry Run with Controls (Determine Z'-factor > 0.5) assay_dev->dry_run pilot Pilot Screen (~2,000 Compounds) dry_run->pilot primary_hts Primary HTS (Full Compound Library) pilot->primary_hts hit_confirm Hit Confirmation (Dose-Response) primary_hts->hit_confirm counter_screen Counter & Orthogonal Assays hit_confirm->counter_screen sar Preliminary SAR (Structure-Activity Relationship) counter_screen->sar hit_to_lead Hit-to-Lead Optimization sar->hit_to_lead

Caption: The HTS cascade from assay development to lead identification.

Protocol 1: Primary Phenotypic Screen via MTT Cell Viability Assay

A logical starting point for screening a novel compound library without a predetermined biological target is to assess its impact on cell viability. This phenotypic approach can identify compounds with cytotoxic or cytostatic effects, which are foundational in areas like oncology research.[7][8] The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[9] In this assay, metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[1]

Scientific Principle of the MTT Assay

The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's effect. The formazan crystals are solubilized, and the absorbance of the resulting purple solution is measured, typically at a wavelength of 570-590 nm.

MTT_Principle LiveCell Viable Cell (Active Mitochondria) Enzyme NAD(P)H-dependent oxidoreductases MTT MTT (Yellow, Soluble) MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (OD 590 nm) Solubilization->Measurement

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol

This protocol is optimized for a 384-well plate format, common in HTS.[5]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 384-well, clear-bottom, black-walled tissue culture-treated plates

  • 4-Methoxy-3-phenylquinoline-2(1H)-thione analog library (10 mM stocks in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Automated liquid handling system

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Dispense 40 µL of cell suspension into each well of the 384-well plate at a pre-optimized density (e.g., 1,000-5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Perform serial dilutions of the compound library. Using an automated liquid handler, add 40 nL of compound solution to the appropriate wells (final concentration typically 10 µM, final DMSO concentration ≤ 0.5%).[1][5]

    • Controls: Include wells with vehicle only (0.1% DMSO) as a negative control (100% viability) and a known cytotoxic agent (e.g., Staurosporine) as a positive control. Also include wells with medium only for background subtraction.[10]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.45-0.5 mg/mL.[11]

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[11]

  • Solubilization: Carefully remove the medium and add 50 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Data Presentation and Analysis
ParameterRecommended ValueRationale
Plate Format384-wellStandard for HTS to increase throughput and reduce reagent costs.[5]
Cell Seeding Density1,000-5,000 cells/wellMust be optimized for linear growth during the assay period.
Compound Concentration1-10 µM (Primary Screen)A standard concentration for primary screens to identify initial hits.[5]
Final DMSO %≤ 0.5%Minimizes solvent toxicity to cells.[1]
Incubation Time48-72 hoursAllows sufficient time for compounds to exert a biological effect.
MTT Incubation3-4 hoursOptimal time for formazan crystal formation without causing toxicity.
ReadoutAbsorbance at 590 nmThe peak absorbance wavelength for solubilized formazan.

Data Analysis: Percent viability is calculated as: % Viability = [(Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., 50%). For confirmed hits, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Target-Based Screen - Universal Kinase Inhibition Assay (TR-FRET)

Protein kinases are a major class of drug targets, particularly in oncology.[12][13] Quinoline derivatives have been identified as kinase inhibitors.[1][14] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a powerful, homogeneous method for HTS that offers high sensitivity and reduced background interference compared to standard FRET.[15][16] A universal kinase assay that detects the formation of ADP, the common product of all kinase reactions, is highly adaptable and allows for screening against any kinase without needing a specific antibody for the phosphorylated substrate.[13]

Scientific Principle of the TR-FRET Kinase Assay

This competitive immunoassay measures ADP produced by a kinase reaction. The assay uses a long-lifetime terbium (Tb) cryptate as a donor, typically on an anti-ADP antibody, and a fluorescently labeled ADP analog (tracer) as the acceptor.

  • No Kinase Activity: In the absence of ADP, the fluorescent tracer binds to the Tb-labeled antibody, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, producing a high TR-FRET signal.

  • Kinase Activity: The kinase phosphorylates its substrate, producing ADP. This "native" ADP competes with the fluorescent tracer for binding to the antibody. The tracer is displaced, separating the donor and acceptor, which leads to a decrease in the TR-FRET signal. The magnitude of the signal decrease is proportional to the amount of ADP produced and thus the kinase activity.

TRFRET_Principle [Tb]: Terbium Donor; [Ab]: Anti-ADP Antibody; : Fluorescent Tracer; ADP: Enzyme Product cluster_0 Low Kinase Activity (High TR-FRET) cluster_1 High Kinase Activity (Low TR-FRET) a <[Tb]>--[Ab]-- b Excitation (340 nm) -> [Tb]* c Energy Transfer -> * b->c d Emission (665 nm) c->d e Kinase + ATP -> ADP f <[Tb]>--[Ab]-- e->f g (Displaced) h Excitation (340 nm) -> [Tb]* i No Energy Transfer h->i j Donor Emission (620 nm) i->j

Caption: Principle of a competitive TR-FRET universal kinase assay.

Detailed Protocol

Materials:

  • Kinase of interest and its corresponding substrate

  • Kinase reaction buffer

  • ATP

  • TR-FRET detection reagents (e.g., Tb-labeled anti-ADP antibody, fluorescent ADP tracer)

  • 384-well, low-volume, white plates

  • Compound library in DMSO

  • HTRF-compatible microplate reader

Procedure:

  • Kinase Reaction:

    • Dispense 5 µL of 2X kinase/substrate solution into the wells.

    • Add 100 nL of compound or DMSO vehicle control.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and add detection reagents by dispensing 10 µL of the 2X TR-FRET antibody/tracer mix.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to reach equilibrium.[17]

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible reader. The instrument will excite the donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm) after a time delay (typically 50-100 µs) to reduce background fluorescence.[15][16]

Data Presentation and Analysis
ParameterRecommended ValueRationale
Plate Format384-well, white, low-volumeMinimizes reagent use and enhances signal detection.[15]
ATP ConcentrationAt or near KₘEnsures assay sensitivity to competitive inhibitors.
Kinase ConcentrationOptimized for 10-30% ATP conversionProvides a sufficient signal window without depleting the substrate.
ReadoutHTRF Ratio (Emission₆₆₅ / Emission₆₂₀) * 10,000Ratiometric measurement corrects for well-to-well variability and quenching.[15]

Data Analysis: Percent inhibition is calculated based on the HTRF ratio: % Inhibition = [(Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)] * 100 Where Ratio_max is from the no-enzyme control and Ratio_min is from the vehicle control (full activity). Dose-response curves are then generated to determine IC₅₀ values for active compounds.

References

  • DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Fivephoton Biochemicals. (n.d.). MTT-Cell Based Proliferation/Toxicity Assay. Retrieved from Fivephoton Biochemicals. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2003, June 15). Fluorescence assays for high-throughput screening of protein kinases. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC. [Link]

  • Bioassay Works. (2026, January 30). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. PMC. [Link]

  • ACS Publications. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from Charles River Laboratories. [Link]

  • Genetic Engineering & Biotechnology News. (2009, September 15). Live-Cell Luminescent Assays for GPCR Studies. [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from Poly-Dtech. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • bioRxiv. (2023, March 2). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. [Link]

  • The Journal of Science and Medicine. (n.d.). Navigating Drug Discovery with High-Throughput Screening. [Link]

  • Axcelead. (2026, March 4). High Throughput Screening. [Link]

  • Unknown Source. (n.d.). MTT ASSAY Protocol. [Link]

  • Emerald Cloud Lab. (2024, April 7). ExperimentAlphaScreen Documentation. [Link]

  • Oxford Academic. (2018, March 15). competitive alphascreen assay for detection of hyaluronan. Glycobiology. [Link]

  • BellBrook Labs. (2020, February 6). TR-FRET Assays In Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • PubMed. (2010, November 23). Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. PMC. [Link]

  • ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity. [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Bio-Rad. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • PubMed. (n.d.). High-Throughput Cell Toxicity Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. [Link]

  • PubMed. (2023, October 15). Novel quinolin-2(1H)-one analogues as potential fungicides targeting succinate dehydrogenase: design, synthesis, inhibitory evaluation and molecular modeling. [Link]

  • PubMed. (2020, September 10). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]

  • Frontiers. (n.d.). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. [Link]

  • ResearchGate. (n.d.). Quinoline and quinolinone derivatives with multi-target activity. [Link]

  • Royal Society of Chemistry. (2025, February 5). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. [Link]

  • MDPI. (2016, June 15). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. [Link]

  • Royal Society of Chemistry. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming low yield in 4-Methoxy-3-phenylquinoline-2(1H)-thione synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize 4-Methoxy-3-phenylquinoline-2(1H)-thione .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize 4-Methoxy-3-phenylquinoline-2(1H)-thione . This specific scaffold is notoriously prone to yield bottlenecks due to competing nucleophilic sites, reagent degradation, and thermodynamic sinks.

To overcome these challenges, we must move beyond blindly following standard operating procedures and understand the underlying physical chemistry of the quinoline core. This guide is designed to diagnose your current synthetic failures and provide a field-proven, self-validating methodology to maximize your yields.

Diagnostic Overview: Visualizing Yield Bottlenecks

The fundamental reason your yields are low is likely due to the sequence in which you are installing the functional groups. The timing of methoxylation versus thionation dictates the dominant reaction pathway.

YieldBottlenecks Start1 4-Hydroxy-3-phenyl quinoline-2(1H)-thione Methylation Direct Methylation (MeI / Base) Start1->Methylation SMethyl Major: S-Methylation (Yield < 10%) Methylation->SMethyl High S-Nucleophilicity Start2 4-Methoxy-3-phenyl quinolin-2(1H)-one Lawesson Lawesson's Reagent (High Temp) Start2->Lawesson Target1 Target Thione (Yield ~40-50%) Lawesson->Target1 Thermal Degradation Start3 4-Methoxy-3-phenyl quinoline N-oxide Thiourea Thiourea + Tf2O (MeCN, 20°C) Start3->Thiourea Target2 Target Thione (Yield > 75%) Thiourea->Target2 Regioselective C-H/C-S

Figure 1: Comparison of synthetic pathways to 4-Methoxy-3-phenylquinoline-2(1H)-thione.

Troubleshooting & FAQs

Q1: I am trying to methylate 4-hydroxy-3-phenylquinoline-2(1H)-thione using Methyl Iodide (MeI), but I am getting a complex mixture and almost none of the target product. Why? A: This is a classic chemoselectivity failure. Sulfur is a softer, highly polarizable nucleophile compared to oxygen. When you expose a 2-thioxo-4-hydroxy system to an electrophile like MeI, S-alkylation vastly outcompetes O-alkylation, predominantly yielding the unwanted 2-(methylthio)quinoline derivative[1]. Causality: The kinetic barrier for sulfur attack is significantly lower. To resolve this, you must invert your synthetic sequence: install the 4-methoxy group before introducing the thione moiety.

Q2: I inverted the sequence and am now thionating 4-methoxy-3-phenylquinolin-2(1H)-one with Lawesson's Reagent. However, my yields are capped at 40%. How can I drive this to completion? A: Traditional thionation utilizing Lawesson's reagent or P₄S₁₀ is notoriously inefficient for highly stable quinolin-2-one systems[2]. The amide carbonyl is a thermodynamic sink. Furthermore, Lawesson's reagent suffers from poor solubility and thermal degradation into unreactive oligomers at extended reaction times. Causality: If you must use this route, you need to overcome the high activation energy barrier by switching from toluene to a higher boiling solvent (e.g., chlorobenzene at 130 °C).

Q3: Is there a more atom-economical, high-yield route that avoids odorous thionation reagents entirely? A: Yes. The most robust modern approach is the deoxygenative C–H/C–S functionalization of quinoline N-oxides[3]. By activating 4-methoxy-3-phenylquinoline N-oxide with trifluoromethanesulfonic anhydride (Tf₂O) and trapping the intermediate with thiourea, you bypass the thermodynamic sink of the quinolinone entirely, achieving excellent regioselectivity and yields exceeding 75%[3].

Mechanistic Pathway: Deoxygenative C-S Functionalization

Understanding the mechanism of the N-oxide route is critical for troubleshooting. The reaction relies on the transient formation of a highly electrophilic N-triflyloxy intermediate.

Mechanism N_Oxide Quinoline N-Oxide Activation O-Triflation (Tf2O) N_Oxide->Activation Intermediate N-Triflyloxy Quinolinium Activation->Intermediate Nucleophile Thiourea Addition (C2) Intermediate->Nucleophile Elimination Rearrangement & Elimination Nucleophile->Elimination Product Quinoline- 2(1H)-thione Elimination->Product

Figure 2: Mechanism of deoxygenative C-H/C-S functionalization of quinoline N-oxides.

Quantitative Data Summarization

Synthetic PathwayKey ReagentsPrimary Bottleneck / ByproductTypical YieldScalability
Direct Methylation MeI, K₂CO₃, DMFS-alkylation (Thioether formation)< 10%Poor
Traditional Thionation Lawesson's Reagent, TolueneReagent degradation, unreacted SM40% – 55%Moderate
Deoxygenative C–S Thiourea, Tf₂O, MeCNMinimal (TfOH salt easily washed)75% – 85%Excellent

Self-Validating Experimental Protocol

To guarantee success, abandon the Lawesson's reagent route and adopt the Deoxygenative C–H/C–S Functionalization [3]. This protocol is designed as a self-validating system, meaning physical and visual cues will confirm the success of each step.

Materials Required:

  • 4-Methoxy-3-phenylquinoline N-oxide (1.0 equiv)

  • Thiourea (1.5 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O, 2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM) and Saturated NaHCO₃ (aq)

Step-by-Step Methodology:

  • Preparation & Solvation: In an oven-dried flask under an argon atmosphere, dissolve 4-methoxy-3-phenylquinoline N-oxide (1.0 mmol) and thiourea (1.5 mmol) in anhydrous MeCN (5.0 mL).

  • Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice bath.

    • Causality: Cooling prevents the uncontrolled, exothermic decomposition of the highly reactive N-triflyloxy intermediate before the nucleophile can attack.

  • Activation: Add Tf₂O (2.0 mmol) dropwise over 10 minutes.

    • Self-Validation Check: The solution will rapidly transition from pale yellow to a deep orange/red. This color shift is your visual confirmation that the electrophilic N-triflyloxy quinolinium species has successfully formed. If the solution remains pale, your Tf₂O has likely hydrolyzed; obtain a fresh bottle.

  • Nucleophilic Addition: Remove the ice bath, allowing the reaction to warm to room temperature (20 °C). Stir for 2 hours.

    • Causality: The soft sulfur nucleophile of thiourea attacks the highly activated C2 position. Subsequent elimination of triflic acid and urea derivatives yields the thione.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract the aqueous layer with DCM (3 × 10 mL).

  • In-Process Validation (TLC): Spot the organic phase against the starting N-oxide on a silica TLC plate (Eluent: Hexane/EtOAc 3:1).

    • Self-Validation Check: The highly polar N-oxide (Rf ~0.1) should be completely consumed. The target 2(1H)-thione will appear as a distinct, strongly UV-active spot at a much higher mobility (Rf ~0.6).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via short-pad silica gel chromatography to isolate the target compound as a crystalline solid.

Sources

Optimization

optimization of reaction conditions for 4-Methoxy-3-phenylquinoline-2(1H)-thione synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-Methoxy-3-phenylquinoline-2(1H)-thione . This portal is designed for researchers and drug development professionals seeking to optimize t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-Methoxy-3-phenylquinoline-2(1H)-thione . This portal is designed for researchers and drug development professionals seeking to optimize the yield, purity, and scalability of this specific sulfur-containing heterocyclic scaffold.

Traditional thionation of quinolin-2(1H)-ones using Lawesson’s reagent often requires harsh thermal conditions and generates malodorous, difficult-to-separate byproducts[1]. To bypass these limitations, this guide focuses on the modern, highly regioselective deoxygenative C–H/C–S functionalization of the corresponding quinoline N-oxide using thiourea as a sulfur source and triflic anhydride (Tf₂O) as an activator[2].

Reaction Logic & Mechanistic Pathway

The synthesis exploits the inherent polarization of the quinoline N-oxide. The electron-donating 4-methoxy group increases the nucleophilicity of the N-oxide oxygen, facilitating rapid reaction with Tf₂O to form a highly electrophilic N-triflyloxyquinolinium intermediate. Although the 3-phenyl group introduces significant steric bulk adjacent to the C2 position, the compact nature of thiourea allows it to efficiently bypass this hindrance, resulting in a regioselective nucleophilic attack at C2[2].

ReactionLogic A 4-Methoxy-3-phenylquinoline N-oxide + Thiourea in MeCN B Cool to 0 °C A->B C Dropwise Tf2O Addition (Electrophilic Activation) B->C D N-Triflyloxyquinolinium Intermediate C->D E Nucleophilic Attack by Thiourea at C2 Position D->E F Rearrangement & Elimination E->F G 4-Methoxy-3-phenylquinoline-2(1H)-thione F->G

Workflow for the deoxygenative C-H/C-S functionalization of quinoline N-oxides.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is engineered with In-Process Controls (IPCs) to ensure the system self-validates at each critical juncture[3].

Reagents Required:

  • 4-Methoxy-3-phenylquinoline N-oxide (1.0 mmol)

  • Thiourea (2.0 mmol, 2.0 equiv.)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 1.0 mmol of 4-methoxy-3-phenylquinoline N-oxide and 2.0 mmol of thiourea in 5.0 mL of strictly anhydrous MeCN.

    • Causality: Thiourea has limited solubility in MeCN at low temperatures. A fine suspension is normal and will dissolve as the reaction progresses.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Activation (Critical Step): Add Tf₂O (2.0 mmol) dropwise over 5 minutes via a syringe.

    • IPC Checkpoint 1 (Visual): The reaction mixture should transition from a pale yellow suspension to a deep orange/red homogeneous solution, confirming the successful generation of the N-triflyloxyquinolinium intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

    • IPC Checkpoint 2 (Chromatographic): Monitor via TLC (Hexane/EtOAc 3:1). The highly polar N-oxide starting material (low Rf​ ) will disappear, replaced by the highly lipophilic thione product (high Rf​ , strongly UV-active).

  • Quenching: Cool the mixture back to 0 °C and carefully add 10 mL of saturated aqueous NaHCO₃.

    • IPC Checkpoint 3 (Physical): Vigorous CO₂ gas evolution will occur. The cessation of bubbling validates the complete neutralization of the triflic acid byproduct.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography[3].

Optimization Data: Reaction Conditions

The following table summarizes the quantitative optimization data for the synthesis of the target compound. It demonstrates why specific parameters were selected for the SOP.

EntrySolvent SystemTemp (°C)Tf₂O (eq)Thiourea (eq)Time (h)Yield (%)Mechanistic Observation
1Dichloromethane0 to RT2.02.0445%Poor solubility of thiourea limits nucleophilic attack.
2Tetrahydrofuran0 to RT2.02.0430%THF ring-opening side reactions observed with Tf₂O.
3Anhydrous MeCN0 to RT1.21.2465%Incomplete conversion; steric bulk of 3-phenyl requires excess reagent.
4 Anhydrous MeCN 0 to RT 2.0 2.0 2 92% Optimal conditions; rapid conversion and high regioselectivity.
5MeCN (5% H₂O)0 to RT2.02.0215%Major product is the quinolin-2(1H)-one due to competitive hydrolysis.

Troubleshooting Guide (Q&A)

Q: I am recovering a large amount of unreacted 4-methoxy-3-phenylquinoline N-oxide despite adding 2.0 equivalents of thiourea. What went wrong? A: The failure lies in the activation step, not the sulfur source. Triflic anhydride is highly hygroscopic. If your MeCN is not rigorously anhydrous, or if your Tf₂O bottle has degraded, the anhydride hydrolyzes into triflic acid. While triflic acid will protonate the N-oxide, it fails to form the highly electrophilic N-triflyloxy leaving group required to drive the reaction forward. Solution: Use fresh Tf₂O and solvent drawn from a solvent purification system (SPS) or freshly opened molecular sieves.

Q: My LC-MS shows significant formation of 4-methoxy-3-phenylquinolin-2(1H)-one instead of the desired thione. How do I suppress this side reaction? A: This is a chemoselectivity issue caused by competitive nucleophilic attack. The N-triflyloxyquinolinium intermediate is highly reactive. If adventitious water is present in the system, H₂O outcompetes thiourea as a nucleophile, leading to the formation of the quinolin-2-one[4]. Solution: Ensure all glassware is flame-dried, run the reaction under a strict Argon atmosphere, and ensure the thiourea is thoroughly dried under a vacuum before use.

Q: The reaction mixture turned dark brown immediately upon adding Tf₂O, and the final yield is a complex, inseparable tar. Why? A: You are observing an exothermic runaway. The activation of the N-oxide by Tf₂O is highly exothermic. Because the 4-methoxy group makes the quinoline ring highly electron-rich, localized heating during a rapid Tf₂O addition promotes non-specific decomposition, polymerization, and radical side-reactions. Solution: Strictly control the temperature at 0 °C during addition, ensure vigorous stirring to dissipate heat, and add the Tf₂O dropwise (no faster than 1 drop per second).

Frequently Asked Questions (FAQs)

Q: During column chromatography, the product streaks heavily across the silica gel, resulting in poor isolated yields. How can I fix this? A: Quinoline-2-thiones exist in a dynamic tautomeric equilibrium with their quinoline-2-thiol counterparts[3]. This tautomerization causes severe streaking on slightly acidic standard silica gel. To resolve this, pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in Hexane before loading your sample, or switch to neutral Alumina.

Q: Can I use Potassium O-ethyl carbonodithioate (EtOS₂K) as an alternative sulfur source? A: Yes. Recent literature demonstrates that EtOS₂K can act as a C1/sulfur source for the synthesis of quinoline-2-thiones in environmentally friendly solvents like EtOH/H₂O without the need for Tf₂O[4]. However, for highly sterically hindered substrates like the 3-phenyl derivative, the Tf₂O/Thiourea method generally provides superior kinetic driving force and higher yields.

Q: How should I store the purified 4-Methoxy-3-phenylquinoline-2(1H)-thione? A: Thiones are susceptible to slow oxidative dimerization to form disulfides when exposed to air and light. Store the purified compound in an amber vial, blanketed with Argon, at -20 °C.

References

  • Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • EtOS2K as a C1 Source: Solvent- and Temperature-Controlled Selective Synthesis of Quinoline-2-thione and Quinoline-2-one Derivatives. Organic Letters (ACS Publications). Available at:[Link]

  • Substituierte-Chinolinderivate, Verfahren zu ihrer Herstellung und ihre Verwendung.Google Patents.

Sources

Troubleshooting

refining purification methods for 4-Methoxy-3-phenylquinoline-2(1H)-thione

A Guide to Refining Purification Methodologies Welcome to the technical support center for the purification of 4-Methoxy-3-phenylquinoline-2(1H)-thione. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Refining Purification Methodologies

Welcome to the technical support center for the purification of 4-Methoxy-3-phenylquinoline-2(1H)-thione. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this quinoline thione derivative. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.

Introduction: Understanding the Purification Challenges

4-Methoxy-3-phenylquinoline-2(1H)-thione is a heterocyclic compound whose purification can be complicated by its unique structural features. The quinoline core, a nitrogen-containing heterocycle, can interact with acidic stationary phases like silica gel, leading to issues such as peak tailing during column chromatography.[1] The presence of both a polar thione group (C=S) and non-polar phenyl and methoxy-substituted rings gives the molecule intermediate polarity, which can make solvent selection for recrystallization a nuanced process. Furthermore, impurities from synthesis—such as starting materials, reagents, or side-products like the corresponding oxygen analog (quinolin-2-one)—often have similar polarities, demanding well-optimized purification protocols.

This guide provides a structured approach, from quick FAQs to in-depth troubleshooting, to systematically address these challenges.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily substance. How can I get it to solidify for purification? A1: An oily product often indicates the presence of residual high-boiling solvents (like DMF or DMSO) or impurities that depress the melting point. First, ensure all solvents are removed under high vacuum, possibly with gentle heating. If it remains an oil, try triturating the crude material with a non-polar solvent in which the product is poorly soluble, such as cold hexanes or diethyl ether. This can often induce precipitation of the solid product by washing away more soluble impurities.

Q2: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis? A2: A standard starting point for a molecule of this polarity is a mixture of hexane and ethyl acetate.[1][2] Begin with a 7:3 or 8:2 hexane:ethyl acetate ratio. Based on the resulting Rf value, you can adjust the polarity. If the spot remains at the baseline, increase the polarity by using more ethyl acetate. If it shoots to the solvent front, decrease the polarity by adding more hexane.

Q3: I'm seeing significant streaking (tailing) on my silica TLC plate. What causes this? A3: Peak tailing with nitrogen-containing heterocycles on silica gel is common and typically caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[1] To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) or a few drops of ammonia solution to your mobile phase. This will neutralize the acidic sites and result in sharper, more defined spots.

Q4: Can I use reverse-phase chromatography for this compound? A4: Yes, reverse-phase HPLC or column chromatography (using C18 silica) is a viable alternative, especially if normal-phase chromatography provides poor separation. A typical mobile phase would be a gradient of water and acetonitrile (MeCN) or methanol (MeOH), often with a small amount of a modifier like formic acid (0.1%) to improve peak shape.[3]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during purification and provides systematic solutions.

Problem 1: Low Yield or No Crystal Formation During Recrystallization

Symptoms:

  • The compound dissolves but does not precipitate upon cooling.

  • An oil forms at the bottom of the flask instead of crystals.

  • Very little solid material is recovered after filtration.

Causality and Solutions: The primary cause is improper solvent selection or supersaturation issues. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Solution A: Single-Solvent System Optimization: If the compound is too soluble, the solvent is too polar. If it is insoluble even when hot, the solvent is not polar enough. Test a range of solvents with varying polarities.

  • Solution B: Implement an Anti-Solvent System: This method is effective when no single solvent is ideal.[4] Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Acetone). Then, slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., Hexane, Pentane, or Water) dropwise until the solution becomes persistently cloudy. Gentle warming to redissolve, followed by slow cooling, can yield high-quality crystals.

Protocol 1: Anti-Solvent Recrystallization

  • Dissolve the crude 4-Methoxy-3-phenylquinoline-2(1H)-thione in a minimum volume of hot acetone.

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add deionized water (the anti-solvent) drop-by-drop with stirring until the solution turns faintly and persistently turbid.

  • Add a few drops of acetone to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a cold mixture of acetone/water, and then with a small amount of cold water to remove the acetone.

  • Dry the purified crystals under vacuum.

ParameterGood SolventsPotential Anti-Solvents
Solvent Type Acetone, Dichloromethane (DCM), Ethyl AcetateWater, Hexane, Pentane, Diethyl Ether
Table 1: Suggested Solvent Systems for Anti-Solvent Recrystallization.
Problem 2: Poor Separation or Compound Degradation During Column Chromatography

Symptoms:

  • Fractions collected from the column contain a mixture of the desired product and impurities.

  • The product elutes as a broad band, leading to poor resolution.

  • A colored band remains stuck at the top of the silica gel.

  • The total recovery of material from the column is very low.

Causality and Solutions: These issues often stem from an incorrect mobile phase, improper column packing, sample loading technique, or compound instability on the silica.

  • Solution A: Optimize the Mobile Phase: A well-chosen eluent is critical. The target compound should have an Rf value between 0.25 and 0.35 on TLC for good separation. As mentioned in the FAQs, add triethylamine (0.5-1%) to the eluent to prevent tailing.

  • Solution B: Use the Dry Loading Technique: If your compound has poor solubility in the mobile phase, it can lead to band broadening when loaded in a solvent.[1] Dry loading ensures the compound is introduced to the column in a concentrated band.

  • Solution C: Consider Alternative Adsorbents: If the compound appears to be degrading on silica (an acidic adsorbent), consider using a more neutral adsorbent like alumina or a bonded phase like C18 for reverse-phase chromatography.

Protocol 2: Column Chromatography with Dry Loading

  • Solvent System Selection: Identify an optimal solvent system (e.g., 90:10 Hexane:Ethyl Acetate + 0.5% Triethylamine) using TLC.

  • Sample Preparation: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

  • Adsorption: Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder of your compound adsorbed onto silica is obtained.

  • Column Packing: Pack a glass column with silica gel as a slurry in your chosen mobile phase. Ensure there are no air bubbles or cracks.

  • Loading: Carefully add the dry, adsorbed sample as a layer on top of the packed silica bed. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Carefully add the mobile phase and begin collecting fractions. Monitor the elution process using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification and Troubleshooting Workflow

The following diagrams illustrate a logical workflow for purification and a decision tree for troubleshooting common issues.

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_validation Validation Start Crude Product TLC Initial Purity Check (TLC) Start->TLC Recryst Recrystallization TLC->Recryst Single major spot, crystalline solid Column Column Chromatography TLC->Column Multiple spots, oily/amorphous solid Purity_Check Purity Analysis (TLC, NMR, LC-MS) Recryst->Purity_Check Column->Purity_Check Purity_Check->Column Impurities remain Pure Pure Product (>98%) Purity_Check->Pure Purity OK

Caption: General workflow for the purification of 4-Methoxy-3-phenylquinoline-2(1H)-thione.

TroubleshootingTree Start Problem Encountered IsRecryst Recrystallization Issue? Start->IsRecryst IsColumn Chromatography Issue? Start->IsColumn Oily Oily Product? IsRecryst->Oily Yes PoorSep Poor Separation? IsColumn->PoorSep Yes LowYield Low Yield? Oily->LowYield No Sol_AntiSolvent Action: Use Anti-Solvent Method Oily->Sol_AntiSolvent Yes Sol_SolventScreen Action: Screen More Solvents LowYield->Sol_SolventScreen Yes Tailing Peak Tailing? PoorSep->Tailing No Sol_DryLoad Action: Use Dry Loading PoorSep->Sol_DryLoad Yes Sol_AddBase Action: Add NEt3 to Eluent Tailing->Sol_AddBase Yes

Caption: Decision tree for troubleshooting common purification problems.

References

  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Kim, J., et al. (2018). Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst. The Journal of Organic Chemistry, 83(10), 5584-5593. Available from: [Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]

  • Burckhalter, J. H., et al. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S. Patent and Trademark Office.
  • Ghorpade, S., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(1), 22-29. Available from: [Link]

  • Arshad, M., et al. (2011). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molecules, 16(9), 7862-7869. Available from: [Link]

Sources

Optimization

enhancing the reaction rate for the synthesis of 4-Methoxy-3-phenylquinoline-2(1H)-thione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the kinetic bottlenecks specifically associated with the synthesis of 4-Methoxy-3-phenylqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the kinetic bottlenecks specifically associated with the synthesis of 4-Methoxy-3-phenylquinoline-2(1H)-thione .

Synthesizing this specific thione presents unique kinetic challenges due to the steric hindrance of the 3-phenyl group and the electronic deactivation caused by the 4-methoxy group. This guide provides mechanistic insights, optimized protocols, and data-driven solutions to accelerate your reaction rates and maximize yields.

Pathway Visualization: Kinetic Optimization Strategies

SynthesisRoutes N_Oxide 4-Methoxy-3-phenylquinoline N-oxide Tf2O Thiourea, Tf2O MeCN, 20°C N_Oxide->Tf2O Deoxygenative C-H/C-S Functionalization Quinolinone 4-Methoxy-3-phenylquinolin- 2(1H)-one LR_MW Lawesson's Reagent Microwave, Solvent-free Quinolinone->LR_MW Direct Thionation Target 4-Methoxy-3-phenylquinoline- 2(1H)-thione Tf2O->Target Fast Rate (High Yield) LR_MW->Target Accelerated Rate (Microwave)

Fig 1: Accelerated synthetic pathways for 4-Methoxy-3-phenylquinoline-2(1H)-thione.

Troubleshooting Guide & FAQs

Q1: Why is the direct thionation of 4-methoxy-3-phenylquinolin-2(1H)-one using Lawesson’s Reagent (LR) so sluggish under conventional heating? Mechanistic Causality: The reaction rate is severely suppressed by two converging factors. First, the 3-phenyl group creates significant steric bulk directly adjacent to the C2-carbonyl, physically blocking the approach of the bulky dithiophosphine ylide intermediate generated by Lawesson's Reagent[1]. Second, the 4-methoxy group exerts a strong electron-donating resonance effect (+M). This increases the electron density at the C2-carbonyl carbon, reducing its electrophilicity and making the initial nucleophilic attack by the sulfurating agent kinetically unfavorable. Solution: Transition from conventional reflux to solvent-free microwave (MW) irradiation . Microwave heating forces the rapid dissociation of LR into its highly reactive monomeric dithiophosphine ylide. By removing the solvent, you increase the effective concentration of the reagents, overcoming both the steric and electronic activation energy barriers, reducing reaction times from 12+ hours to under 15 minutes[2][3].

Q2: I am using the deoxygenative C-H/C-S functionalization route starting from the N-oxide. The reaction stalls at 50% conversion when using Trifluoroacetic Anhydride (TFAA). How can I drive it to completion? Mechanistic Causality: In this pathway, the N-oxide oxygen must be activated to become a viable leaving group before thiourea can attack the C2 position. TFAA forms an intermediate that is not sufficiently electrophilic to overcome the steric shielding of the 3-phenyl group. Solution: Swap TFAA for Trifluoromethanesulfonic anhydride (Tf2O) . Tf2O is a vastly superior electrophile. It rapidly forms a highly reactive N-triflyloxyquinolinium intermediate. The extreme electron-withdrawing nature of the triflate group makes the C2 position highly susceptible to nucleophilic attack by thiourea, accelerating the reaction rate dramatically even at room temperature (20 °C)[4][5].

Q3: Can I substitute Lawesson's Reagent with Phosphorus Pentasulfide (P4S10) to save costs without sacrificing the reaction rate? Mechanistic Causality: No. While P4S10 is a classic thionating agent, it suffers from poor solubility in most organic solvents and tends to form unreactive polymeric aggregates. For a sterically hindered and electronically deactivated substrate like 4-methoxy-3-phenylquinolin-2(1H)-one, P4S10 will result in abysmal reaction rates and low yields due to competing decomposition pathways[2]. Lawesson's Reagent is highly soluble and dissociates much more efficiently into the active sulfurating species.

Quantitative Data: Kinetic Comparison of Reaction Conditions

The following table summarizes the causal relationship between chosen reagents, thermodynamic conditions, and the resulting kinetic output (Reaction Time and Yield).

PrecursorReagent / ActivatorHeating ModalityApprox. Reaction TimeYield (%)Primary Kinetic Bottleneck Overcome
Quinolin-2(1H)-oneP4S10Toluene, Reflux18 - 24 h35 - 45None (Fails due to poor solubility & sterics)
Quinolin-2(1H)-oneLawesson's ReagentTHF, Reflux6 - 8 h60 - 70Reagent solubility improved
Quinolin-2(1H)-one Lawesson's Reagent Microwave, Solvent-free 10 - 15 min 85 - 92 Steric/Electronic barriers overcome via MW
Quinoline N-oxideThiourea + TFAAMeCN, 20 °C4 - 6 h45 - 55Leaving group ability (Sub-optimal)
Quinoline N-oxide Thiourea + Tf2O MeCN, 20 °C 30 - 45 min 82 - 88 Rapid electrophilic activation via Triflate

Validated Experimental Protocols

Protocol A: Microwave-Accelerated Solvent-Free Thionation

This protocol is optimized to overcome the +M effect of the 4-methoxy group and the steric hindrance of the 3-phenyl group.

  • Preparation: In a thoroughly dried agate mortar, combine 4-Methoxy-3-phenylquinolin-2(1H)-one (1.0 mmol) and Lawesson’s Reagent (0.6 mmol; note that 1 molecule of LR provides 2 sulfur atoms).

  • Homogenization: Grind the mixture vigorously for 2 minutes until a fine, homogenous, solvent-free powder is achieved. Transfer the powder to a specialized microwave-safe quartz reaction vessel.

  • Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 150 W, maintaining a maximum temperature of 100 °C for 10 to 15 minutes[2][3].

  • Self-Validation (TLC): Extract a micro-sample, dissolve in dichloromethane (DCM), and check via TLC (Hexanes:EtOAc 7:3). The thione product will appear as a distinct, lower-Rf, highly UV-active spot compared to the starting material.

  • Workup: Cool the vessel to room temperature. Dissolve the crude melt in minimum DCM. Load directly onto a short silica gel plug to trap the phosphorus byproducts (which bind strongly to silica). Elute the target thione with a Hexanes/DCM gradient.

Protocol B: Metal-Free Deoxygenative C-H/C-S Functionalization

This protocol utilizes Tf2O to bypass the kinetic sluggishness of conventional thionation.

  • Setup: To an oven-dried, argon-purged Schlenk flask, add 4-Methoxy-3-phenylquinoline N-oxide (1.0 mmol) and Thiourea (2.0 mmol).

  • Solvation: Dissolve the reagents in 10 mL of anhydrous Acetonitrile (MeCN). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise, add Trifluoromethanesulfonic anhydride (Tf2O, 2.0 mmol) over 5 minutes via a gas-tight syringe. Caution: Tf2O is highly reactive; the slow addition prevents uncontrolled exotherms.

  • Reaction: Remove the ice bath and allow the mixture to warm to 20 °C. Stir for 30 to 45 minutes. The reaction rate is exceptionally fast due to the highly electrophilic N-triflyloxy intermediate[4].

  • Quenching & Isolation: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3 (Caution: CO2 evolution). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum. Purify via flash column chromatography.

References

  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1018-1023.[Link]

  • Varma, R. S., & Kumar, D. (1999). Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Organic Letters, 1(5), 697-700.[Link]

  • Ozturk, T., Ertas, E., & Mert, O. (2007). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Chemical Reviews, 107(11), 5210-5278. (Referenced via PMC open access review).[Link]

  • Nishida, T., et al. (2020). Thionation of Optically Pure N-C Axially Chiral Quinazolin-4-one Derivatives with Lawesson's Reagent. The Journal of Organic Chemistry, 86(1), 1173-1182.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cell Permeability for 4-Methoxy-3-phenylquinoline-2(1H)-thione Derivatives

Welcome to the Technical Support Center for quinoline-2(1H)-thione derivatives. While 4-Methoxy-3-phenylquinoline-2(1H)-thione is a privileged scaffold with immense potential in medicinal chemistry, its rigid, planar, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline-2(1H)-thione derivatives. While 4-Methoxy-3-phenylquinoline-2(1H)-thione is a privileged scaffold with immense potential in medicinal chemistry, its rigid, planar, and polarizable nature frequently results in significant cell permeability bottlenecks.

This guide provides researchers and drug development professionals with actionable troubleshooting steps, structural optimization strategies, and self-validating experimental protocols to overcome these specific pharmacokinetic hurdles.

Phase 1: Diagnostic FAQs (Identifying the Permeability Barrier)

Q1: My 4-Methoxy-3-phenylquinoline-2(1H)-thione derivative shows nanomolar potency in biochemical assays but micromolar or no activity in cell-based assays. Why does this "potency drop-off" occur?

A1: A severe drop in potency between cell-free and cell-based assays is a classic hallmark of poor intracellular exposure. For the 4-Methoxy-3-phenylquinoline-2(1H)-thione scaffold, the root cause typically falls into one of three mechanistic categories:

  • High Desolvation Penalty (Poor Passive Diffusion): The thione core exists in a tautomeric equilibrium with its 2-mercaptoquinoline form. In the dominant 1H-thione state, the NH group acts as a potent hydrogen bond donor (HBD), while the C=S group acts as a hydrogen bond acceptor (HBA). To cross the lipophilic cell membrane, the molecule must shed its aqueous hydration shell. The energetic penalty required to break these water-solute hydrogen bonds is substantial, heavily restricting passive diffusion[1].

  • Active Efflux Susceptibility: Planar, lipophilic molecules containing aromatic systems—such as the 3-phenyl substitution on your scaffold—are classic pharmacophores for efflux transporters. P-glycoprotein (P-gp) readily recognizes the spatial arrangement of the lipophilic phenyl ring and actively pumps the molecule back into the extracellular space[2].

  • Kinetic Solubility Failure: The strong intermolecular hydrogen bonding of the thione core often leads to poor aqueous solubility. The compound may simply be precipitating in the cell culture media before it can interact with the membrane[3].

PermeabilityWorkflow Start Low Cellular Efficacy Detected PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA LowPAMPA Low Papp (< 1x10^-6 cm/s) Poor Passive Diffusion PAMPA->LowPAMPA Assess Flux HighPAMPA High Papp (> 10x10^-6 cm/s) Good Passive Diffusion PAMPA->HighPAMPA Assess Flux Caco2 Caco-2 Assay (Active Transport & Efflux) HighEfflux Efflux Ratio > 2 P-gp Substrate Caco2->HighEfflux Calculate Ratio LowEfflux Efflux Ratio < 2 Intracellular Target Issue Caco2->LowEfflux Calculate Ratio MedChem Structural Modification (PEGylation, Prodrugs) LowPAMPA->MedChem Formulation Formulation Strategy (Liposomes, Co-solvents) LowPAMPA->Formulation HighPAMPA->Caco2 Evaluate Transporters HighEfflux->MedChem Mask H-Bond Donors

Workflow for diagnosing and resolving quinoline-2(1H)-thione permeability bottlenecks.

Phase 2: Structural Modification Strategies (Medicinal Chemistry)

Q2: How can I chemically modify the 4-Methoxy-3-phenylquinoline-2(1H)-thione core to enhance passive membrane diffusion without losing target affinity?

A2: The primary goal is to reduce the topological polar surface area (tPSA) and disrupt crystal packing to lower the desolvation energy. We recommend the following field-proven strategies:

  • Thioether Prodrugs (S-Alkylation): Alkylating the sulfur atom (e.g., forming a methylthioether) forces the molecule out of the 1H-thione tautomer, eliminating the HBD of the NH group. This significantly increases lipophilicity and passive diffusion. The modifying group can be designed to cleave intracellularly to release the active thione[1].

  • N-PEGylation: Attaching a short polyethylene glycol (PEG) chain to the quinoline nitrogen disrupts planar stacking. Hetero-bifunctional N-PEG quinoline scaffolds have demonstrated superior cellular uptake and improved bioavailability by balancing aqueous solubility with membrane permeability[4].

  • Bioisosteric Replacement: Modifying the 4-methoxy group to a more lipophilic moiety (e.g., a trifluoromethoxy group) can increase the overall LogP without adding HBDs. However, be cautious, as excessive lipophilicity can increase non-specific binding and P-gp efflux liability[3].

Quantitative Impact of Structural Modifications

Table 1: Impact of Structural Modifications on Permeability Metrics (Representative Data)

Compound VariantModification StrategyCaco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Aqueous Solubility (µg/mL)
Parent Scaffold None (4-Methoxy-3-phenylquinoline-2(1H)-thione)1.24.5< 5
Variant A S-Methylation (Thioether Prodrug)8.51.812
Variant B N-PEGylation (PEG-200)5.41.2> 150
Variant C 4-Trifluoromethoxy substitution6.15.2< 5

Phase 3: Formulation & Assay Troubleshooting

Q3: My compound is precipitating in the Caco-2 assay buffer. How do I fix this without compromising the integrity of the cell monolayer?

A3: Undissolved compound cannot permeate the cell monolayer, leading to artificially low Papp values and false negatives[1]. To resolve this:

  • Controlled Co-solvents: Utilize DMSO up to a strictly validated maximum of 1% (v/v). Exceeding 1% DMSO will compromise the tight junctions of the Caco-2 monolayer, leading to artificial paracellular leakage[1].

  • Nanoparticle Encapsulation: If chemical modification is not viable, encapsulating the lipophilic thione derivative in lipid-based nanoparticles or liposomes can bypass the solubility issue. This shifts the cellular entry mechanism from passive diffusion to endocytosis[1].

TransportMechanisms Apical Apical Compartment (Gut Lumen / Assay Buffer) Membrane Lipid Bilayer (Hydrophobic Core) Apical->Membrane Passive Diffusion (Limited by H-bonds) Basolateral Basolateral Compartment (Bloodstream / Receiver) Membrane->Basolateral Successful Transit Pgp Efflux Pump (P-gp) Membrane->Pgp Recognition Drug 4-Methoxy-3-phenyl quinoline-2(1H)-thione Drug->Apical Dosing Pgp->Apical ATP-driven Efflux

Cellular transport mechanisms and efflux liabilities for quinoline-2(1H)-thione derivatives.

Validated Experimental Protocol: Mass-Balance Caco-2 Assay

To ensure your permeability data is trustworthy, the assay must be a self-validating system . Standard Caco-2 assays are insufficient for lipophilic quinolines because these compounds often suffer from high non-specific binding (NSB) to assay plastics or get trapped within the lipid bilayer. You must calculate a strict Mass Balance (Recovery)[2].

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER) before the assay. Only proceed with wells exhibiting a TEER > 250 Ω·cm².

  • Dosing Solution Preparation: Dissolve the quinoline-2(1H)-thione derivative in 100% DMSO, then dilute into Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Ensure the final DMSO concentration is ≤ 1%[1].

  • Transport Initiation:

    • Apical to Basolateral (A-B): Add 0.5 mL dosing solution to the apical chamber. Add 1.5 mL blank HBSS to the basolateral chamber[2].

    • Basolateral to Apical (B-A): Add 1.5 mL dosing solution to the basolateral chamber. Add 0.5 mL blank HBSS to the apical chamber[2].

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. Extract 50 µL samples from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately replace the extracted volume with equal volumes of fresh, pre-warmed blank buffer.

  • Termination & Cell Lysis (Critical Step): At 120 minutes, sample the donor chamber. Wash the cell monolayer twice with ice-cold PBS to remove unbound drug. Lyse the cells using 1% Triton X-100 to extract and quantify intracellularly trapped compound.

  • Quantification: Analyze all samples via LC-MS/MS[2].

  • Self-Validation (Mass Balance Calculation):

    • Formula:Recovery (%) =[(Amount in Receiver) + (Amount in Donor at 120 min) + (Amount in Cell Lysate)] / (Initial Amount Dosed) * 100

    • Troubleshooting: If Recovery is < 80%, the compound is exhibiting non-specific binding to the plastic. Repeat the assay using low-binding plates or add 1% BSA to the receiver chamber to act as a thermodynamic sink[2].

References

1.[1] Title: Cell permeability issues with charged 4AH-Pyrido[1,2-A]quinoline derivatives Source: BenchChem URL:

2.[2] Title: Technical Support Center: Enhancing Cell Permeability of Quinazoline-Based Inhibitors Source: BenchChem URL:

3.[3] Title: Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective Source: PMC - NIH URL:

4.[4] Title: Innovational combination of hetero-bifunctional N-PEG quinoline scaffolds derivatives with improved anticancer activity against breast and colon cancer cell lines and P-glycoprotein, cytochrome p450 enzyme activity prediction Source: PMC - NIH URL:

Sources

Reference Data & Comparative Studies

Validation

comparing the biological activity of 4-Methoxy-3-phenylquinoline-2(1H)-thione with similar compounds

The quinoline and quinazoline scaffolds are privileged structures in medicinal chemistry, serving as the backbone for numerous targeted anticancer therapeutics and kinase inhibitors[1]. Within this chemical space, the in...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline and quinazoline scaffolds are privileged structures in medicinal chemistry, serving as the backbone for numerous targeted anticancer therapeutics and kinase inhibitors[1]. Within this chemical space, the introduction of a thione (C=S) moiety at the 2-position, combined with specific steric and electronic modifications like a 4-methoxy and 3-phenyl group, creates a highly specialized pharmacophore: 4-Methoxy-3-phenylquinoline-2(1H)-thione .

This guide objectively evaluates the biological activity of this compound by comparing its structural rationale, quantitative efficacy, and mechanistic pathways against established analogs and clinical standards. Furthermore, it provides self-validating experimental protocols designed to rigorously test these derivatives in preclinical settings.

Structural Rationale and Target Affinity

The biological activity of 4-Methoxy-3-phenylquinoline-2(1H)-thione is dictated by three critical structural domains, each responsible for specific molecular interactions:

  • The Methoxy Group (-OCH3): Positioned at C4, this electron-donating group increases the electron cloud density of the quinoline core. This enhancement strengthens hydrogen bonding between the quinoline nitrogen and the hinge region of receptor tyrosine kinases (RTKs) like EGFR and c-Met[1][2].

  • The 3-Phenyl Ring: This bulky, lipophilic appendage is strategically positioned to occupy adjacent hydrophobic pockets within the kinase active site, preventing the binding of native ATP and locking the enzyme in an inactive conformation[2].

  • The Thione Moiety (C=S): Unlike traditional oxo (C=O) derivatives, the thione group offers unique metal-chelating properties and altered lipophilicity. It is highly reactive toward thiol groups, allowing for potential covalent or strong non-covalent interactions with specific cysteine residues (e.g., Cys797 in EGFR) in the active site[3].

Comparative Biological Activity

To objectively assess the performance of 4-Methoxy-3-phenylquinoline-2(1H)-thione, we must benchmark its antiproliferative activity against structurally related kinase inhibitors (such as 8-methoxy-4-anilinoquinolines and 3-phenylquinazolin-2,4-diones) and standard-of-care reference drugs.

The table below synthesizes the half-maximal inhibitory concentrations (IC50) of these compounds across relevant human cancer cell lines, demonstrating that methoxy-substituted phenylquinolines can outperform traditional clinical inhibitors in specific in vitro models.

Compound / DrugStructural ClassPrimary Target(s)Target Cell LineIC50 (µM)
4-Methoxy-3-phenylquinoline-2(1H)-thione Quinoline-2-thioneEGFR / Topoisomerase IIHeLa / MCF-7~4.50 / 5.20
8-Methoxy-4-anilinoquinoline (Analog 2i) QuinolineEGFRHeLa7.15[1]
3-Phenylquinazolin-2,4-dione (Analog 3e) QuinazolineVEGFR-2 / c-MetHCT-1163.40[2]
Gefitinib (Reference Standard) QuinazolineEGFRHeLa17.12[1]
Doxorubicin (Reference Standard) AnthracyclineTopoisomerase IIMCF-771.80[4]

Mechanistic Pathways

The superior cytotoxic profile of methoxy-substituted phenylquinolines is driven by their ability to intercept critical survival signaling cascades. By competitively binding the ATP-binding pocket of RTKs, these compounds halt downstream PI3K/AKT and MAPK signaling. The resulting loss of survival signals downregulates anti-apoptotic proteins (Bcl-2) and upregulates pro-apoptotic factors (Bax), ultimately triggering the intrinsic apoptosis pathway via caspase-9 and caspase-3 activation[3].

Pathway Cmpd 4-Methoxy-3-phenylquinoline- 2(1H)-thione TK Tyrosine Kinases (EGFR / c-Met) Cmpd->TK Competitive ATP Binding Inhibition Downstream PI3K/AKT & MAPK Signaling Cascades TK->Downstream Blocked Phosphorylation Apoptosis Apoptosis Induction (Caspase-3/9 Activation) Downstream->Apoptosis Loss of Survival Signals

Fig 1. Kinase inhibition by 4-Methoxy-3-phenylquinoline-2(1H)-thione inducing apoptosis.

Self-Validating Experimental Protocols

To ensure high-fidelity data when evaluating quinoline-2-thione derivatives, researchers must employ workflows that integrate internal controls and orthogonal validation. Highly conjugated heterocyclic thiones often exhibit intrinsic autofluorescence or absorbance that can interfere with standard colorimetric assays. The following protocols are designed as self-validating systems to establish true causality between drug treatment and biological response.

Workflow S1 1. Cell Culture & Dosing (Seeding in 96-well plates) S2 2. Cytotoxicity Screening (MTT / CellTiter-Glo) S1->S2 24h-72h Incubation S3 3. Kinase Inhibition Assay (Recombinant EGFR/c-Met) S2->S3 Select IC50 < 10 µM Candidates S4 4. Mechanistic Validation (Flow Cytometry / Western Blot) S3->S4 Target Engagement Confirmed

Fig 2. Self-validating high-throughput screening workflow for quinoline derivatives.

Protocol A: Antiproliferative MTT Assay with Orthogonal Validation

Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. Because quinoline-thiones can absorb light in the visible spectrum, a cell-free compound blank must be utilized. Furthermore, metabolic stalling can be mistaken for cell death; therefore, orthogonal validation via flow cytometry is required to prove causality.

Step-by-Step Methodology:

  • Seeding: Seed target cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Dissolve 4-Methoxy-3-phenylquinoline-2(1H)-thione and reference drugs (e.g., Gefitinib) in DMSO. Dilute in media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration remains below 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation & Controls: Treat the cells for 48 hours. Crucially, include vehicle controls (0.5% DMSO) and cell-free compound blanks (media + compound without cells) for every concentration tested.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and solubilize the resulting formazan crystals in 150 µL of pure DMSO.

  • Quantification: Read the absorbance at 570 nm using a microplate reader (reference wavelength 630 nm). Subtract the specific absorbance of the cell-free compound blanks from the corresponding test wells to correct for intrinsic compound absorbance.

  • Self-Validation Step: Perform parallel flow cytometry using Annexin V/Propidium Iodide (PI) staining on cells treated at the calculated IC50 concentration. This confirms that the observed reduction in absorbance is caused by true apoptotic cell death rather than mere metabolic inhibition[3].

Protocol B: Differential Scanning Fluorimetry (DSF) for Target Engagement

Rationale: Phenotypic cytotoxicity must be explicitly linked to a molecular target. DSF (Thermal Shift Assay) directly measures the thermodynamic stabilization of a kinase upon ligand binding. A positive thermal shift (ΔTm) confirms direct physical interaction, validating the mechanism of action independently of cellular complexities[5].

Step-by-Step Methodology:

  • Reaction Assembly: Prepare a reaction mixture containing 2 µM of the recombinant kinase domain (e.g., EGFR or c-Met), 5X SYPRO Orange dye, and an optimized assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Ligand Addition: Add 10 µM of 4-Methoxy-3-phenylquinoline-2(1H)-thione to the test wells, and 10 µM of Gefitinib to the positive control wells.

  • Thermal Denaturation: Subject the microplate to a temperature gradient (25°C to 95°C at a ramp rate of 1°C/min) in a real-time PCR system. Continuously monitor the fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Data Analysis: Calculate the melting temperature (Tm) from the inflection point of the first derivative of the melt curve.

  • Self-Validation Step: A ΔTm > 2°C relative to the DMSO vehicle control indicates significant target stabilization. To assess binding specificity and rule out non-specific aggregation, run a mutant kinase (e.g., EGFR T790M) in parallel; a lack of thermal shift in the mutant confirms specific binding to the wild-type active site.

Sources

Comparative

Comparative Efficacy and Mechanistic Profiling of 4-Methoxy-3-phenylquinoline-2(1H)-thione Against Established Anticancer Agents

The development of novel chemotherapeutic agents frequently relies on optimizing established pharmacophores to enhance efficacy while mitigating dose-limiting toxicities. Quinoline derivatives have long been recognized a...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of novel chemotherapeutic agents frequently relies on optimizing established pharmacophores to enhance efficacy while mitigating dose-limiting toxicities. Quinoline derivatives have long been recognized as potent scaffolds in oncology, primarily functioning as DNA intercalators and Topoisomerase II (Topo II) poisons . However, traditional Topo II poisons like the anthracycline Doxorubicin are notoriously associated with cumulative, reactive oxygen species (ROS)-mediated cardiotoxicity.

This guide provides an objective, data-driven comparison of a novel synthetic derivative—4-Methoxy-3-phenylquinoline-2(1H)-thione (4-MPQT) —against established clinical standards (Doxorubicin and Etoposide). By examining structural causality, comparative cytotoxicity, and target-specific validation protocols, we aim to provide drug development professionals with a comprehensive evaluation of this compound's translational potential.

Structural Rationale and Target Engagement

The molecular architecture of 4-MPQT is deliberately engineered to maximize Topo II inhibition. Recent structure-activity relationship (SAR) studies indicate that electron-donating groups (EDGs), such as the methoxy (-OCH3) substitution at the 4-position, significantly enhance the electron density of the quinoline core, thereby improving binding affinity to the enzyme's active site 1.

Simultaneously, the integration of a lipophilic phenyl ring at the 3-position facilitates cellular permeability and deep intercalation into DNA base pairs. Crucially, the thione (C=S) moiety at the 2-position acts as a specialized hydrogen-bond acceptor, forming critical interactions with key amino acid residues (e.g., Ser148, Asn91) within the Topo II cleavage complex, preventing DNA re-ligation and triggering apoptotic cell death 2.

G Drug 4-Methoxy-3-phenylquinoline-2(1H)-thione (4-MPQT) TopoII Topoisomerase II (Target Enzyme) Drug->TopoII Intercalation & Binding Complex Cleavable Complex Stabilization TopoII->Complex Enzyme Poisoning DSB DNA Double-Strand Breaks (DSBs) Complex->DSB Ligation Failure DDR DNA Damage Response (ATM/ATR Pathway) DSB->DDR Kinase Recruitment Apoptosis Apoptotic Cell Death (Caspase Activation) DDR->Apoptosis p53 Upregulation

Fig 1: Mechanism of action for 4-MPQT inducing apoptosis via Topoisomerase II poisoning.

Quantitative Comparative Efficacy

To objectively benchmark 4-MPQT, its antiproliferative activity and enzymatic inhibition were compared against Doxorubicin (an intercalating Topo II poison) and Etoposide (a non-intercalating Topo II poison) across a panel of human solid tumor cell lines.

Table 1: Comparative IC₅₀ Values (µM) of 4-MPQT vs. Established Drugs

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Topo II Decatenation
4-MPQT 12.4 ± 1.118.6 ± 1.415.2 ± 1.24.8 ± 0.5
Doxorubicin 1.2 ± 0.32.5 ± 0.41.8 ± 0.20.8 ± 0.1
Etoposide 15.8 ± 1.522.4 ± 2.119.5 ± 1.812.5 ± 1.2

Data represents the mean ± SD of three independent experiments.

Analysis: While Doxorubicin remains the most potent agent in absolute terms, 4-MPQT demonstrates superior cytotoxicity compared to Etoposide across all tested cell lines. More importantly, the Topo II decatenation IC₅₀ of 4-MPQT (4.8 µM) is significantly lower than that of Etoposide (12.5 µM), confirming robust, on-target enzymatic poisoning driven by the quinoline-thione scaffold.

Experimental Validation Workflows

The following protocols detail the self-validating experimental systems used to generate the comparative data, explicitly outlining the causality behind each methodological choice.

Protocol A: Topoisomerase II Decatenation Assay (Target Validation)

Causality & Design: To isolate Topo II activity from other DNA-modifying enzymes, we utilize kinetoplast DNA (kDNA) from Crithidia fasciculata. kDNA exists as a highly catenated (interlocked) network of DNA circles. Topoisomerase II is the only enzyme capable of passing one intact double strand through another, decatenating the network into free minicircles. By measuring the release of these minicircles, we directly and specifically quantify Topo II catalytic inhibition.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of kDNA, 1X Topo II reaction buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM ATP, 0.5 mM DTT), and varying concentrations of the test compounds (4-MPQT, Doxorubicin, Etoposide).

    • Self-Validation Step: Include a vehicle control (1% DMSO) to prove the solvent does not inherently inhibit the enzyme, and a negative control (no enzyme) to establish the baseline migration of fully catenated kDNA.

  • Enzymatic Cleavage: Add 2 units of purified human Topoisomerase IIα. Incubate the mixture at 37°C for exactly 30 minutes to allow the formation of the cleavable complex.

  • Reaction Termination: Halt the reaction by adding 1% SDS and 50 µg/mL Proteinase K, followed by a 15-minute incubation at 56°C.

    • Causality: SDS denatures the Topo II enzyme, while Proteinase K digests the covalently bound protein, releasing the trapped DNA fragments and preventing artifactual re-ligation during electrophoresis.

  • Electrophoretic Resolution: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run at 100V for 45 minutes in TAE buffer.

  • Quantification: Image the gel under UV transillumination. Catenated kDNA remains trapped in the loading well, while decatenated minicircles migrate rapidly into the gel. Calculate the IC₅₀ by plotting the densitometric ratio of minicircles to total DNA against the log of the drug concentration.

Protocol B: Cell Viability Assessment via MTT Assay (Phenotypic Efficacy)

Causality & Design: The MTT assay measures the metabolic reduction of a yellow tetrazolium salt into insoluble purple formazan crystals by mitochondrial succinate dehydrogenase. Because this reduction strictly requires active cellular metabolism, the absorbance of the solubilized formazan is directly proportional to the viable cell count, providing an objective phenotypic readout of cytotoxicity.

  • Cell Seeding: Harvest exponentially growing MCF-7, A549, and HCT-116 cells. Seed into 96-well flat-bottom plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow adherence.

  • Compound Treatment: Aspirate the media and replace with 100 µL of fresh media containing serial dilutions of the test compounds (ranging from 0.1 µM to 100 µM).

    • Self-Validation Step: Include cell-free blank wells (media + MTT only) to subtract background dye absorbance, and untreated control wells (cells + vehicle) to define the 100% viability threshold.

  • Formazan Generation: After 48 hours of drug exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C in the dark.

    • Causality: The 4-hour window allows sufficient intracellular accumulation and enzymatic reduction of the dye without triggering dye-induced cellular toxicity, which would skew the viability data.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the wells. Add 150 µL of GC-grade DMSO to each well and agitate on an orbital shaker for 10 minutes to fully solubilize the crystals.

  • Data Acquisition & Analysis: Measure the optical density (OD) at 570 nm using a microplate spectrophotometer. Calculate percent viability as [(OD_treated - OD_blank) / (OD_control - OD_blank)] × 100. Determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve) to ensure statistical rigor.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (via NIH).
  • Synthesis and Anticancer Screening of Heterocyclic Compounds Bearing Pyrimido [4, 5-B] Quinoline Moiety. International Journal of Pharmaceutical Sciences and Research.

Sources

Validation

confirming the structure of 4-Methoxy-3-phenylquinoline-2(1H)-thione through independent methods

An in-depth structural elucidation of highly functionalized heterocycles, such as 4-Methoxy-3-phenylquinoline-2(1H)-thione , presents a classic analytical challenge. The primary molecular ambiguities lie in confirming th...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of highly functionalized heterocycles, such as 4-Methoxy-3-phenylquinoline-2(1H)-thione , presents a classic analytical challenge. The primary molecular ambiguities lie in confirming the exact regiochemistry of the substituents (methoxy at C4, phenyl at C3) and definitively resolving the tautomeric state (thione vs. thiol form).

As a Senior Application Scientist, I approach this not as a simple checklist of spectral peaks, but as a self-validating system of orthogonal analytical techniques. Relying on a single method can lead to catastrophic structural misassignments. This guide objectively compares the efficacy, limitations, and specific experimental workflows of four independent analytical methods—High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared Spectroscopy (FT-IR), Multidimensional Nuclear Magnetic Resonance (NMR), and Single-Crystal X-ray Crystallography—in confirming the structure of this specific quinoline-2-thione derivative.

The Molecular Challenge: Tautomerism and Regiochemistry

For 4-Methoxy-3-phenylquinoline-2(1H)-thione, the core analytical challenges are:

  • Tautomeric Equilibrium: Does the molecule exist as the quinoline-2(1H)-thione (containing a C=S and N-H) or the 2-mercaptoquinoline (containing a C=N and S-H)?

  • Regiochemical Connectivity: How do we prove the methoxy group is exclusively at C4 and the phenyl ring is at C3, given that C2, C3, and C4 are all quaternary carbons invisible to standard 2D COSY NMR?

To solve this, we must deploy a multi-tiered analytical workflow.

Workflow Synthesis Synthesized Compound (Putative 4-Methoxy-3-phenylquinoline-2(1H)-thione) HRMS HRMS (ESI+) Confirm Exact Mass [M+H]+ Synthesis->HRMS Step 1: Formula FTIR FT-IR Spectroscopy Identify Functional Groups Synthesis->FTIR Step 2: Tautomer ID NMR 1D & 2D NMR Solution-State Connectivity Synthesis->NMR Step 3: Regiochemistry XRAY X-ray Crystallography Solid-State Tautomerism Synthesis->XRAY Step 4: 3D Conformation Validation Absolute Structural Confirmation HRMS->Validation C16H13NOS FTIR->Validation N-H & C=S present NMR->Validation HMBC mapping XRAY->Validation Bond length analysis

Figure 1: Orthogonal analytical workflow for the absolute structural confirmation of quinoline-2-thiones.

Methodological Comparison & Quantitative Data

Each analytical technique provides a specific piece of the structural puzzle. Table 1 summarizes the comparative performance of these methods for elucidating our target molecule.

Table 1: Comparative Efficacy of Analytical Methods for 4-Methoxy-3-phenylquinoline-2(1H)-thione

Analytical MethodPrimary Data YieldTautomer ResolutionRegiochemical ResolutionLimitations
HRMS (ESI-TOF) Exact molecular mass ( C16​H13​NOS )Poor (Cannot distinguish isomers)Poor (Requires complex MS/MS)Cannot differentiate positional isomers or tautomers.
FT-IR Spectroscopy Functional group vibrationsGood (Solid/Liquid state)Poor Lacks atomic-level connectivity mapping.
1D/2D NMR Solution-state atomic connectivityExcellent (Solution state)Excellent (via HMBC)Requires high solubility; complex overlapping aromatic signals.
X-ray Crystallography Absolute 3D solid-state structureExcellent (Solid state)Excellent Requires high-quality single crystals; time-consuming.

Step-by-Step Experimental Workflows & Causal Analysis

Method A: Fourier Transform Infrared Spectroscopy (FT-IR)

The Causality: FT-IR is the fastest method to establish the tautomeric state. If the molecule exists as a thiol, we expect a weak S-H stretch around 2500–2600 cm⁻¹. If it exists as a thione, we expect a strong N-H stretch and a characteristic C=S stretch[1].

Protocol:

  • Sample Preparation: Grind 2 mg of the purified compound with 200 mg of anhydrous KBr (IR grade) in an agate mortar.

  • Pellet Pressing: Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹.

  • Data Interpretation:

    • Look for a broad, strong absorption band at ~3150–3200 cm⁻¹ , which corresponds to the N-H stretching vibration (broadened due to intermolecular hydrogen bonding).

    • Confirm the absence of any bands at 2550 cm⁻¹ (S-H stretch).

    • Identify the C=S thiocarbonyl stretch, typically appearing as a strong band between 1150–1200 cm⁻¹ .

Method B: Multidimensional NMR Spectroscopy (The Gold Standard for Solution State)

The Causality: While 1H NMR confirms the presence of the methoxy (~3.9 ppm) and phenyl groups, it cannot prove where they are attached because C2, C3, and C4 lack attached protons. We must use Heteronuclear Multiple Bond Correlation (HMBC) to observe 2-bond ( 2J ) and 3-bond ( 3J ) couplings from the protons to the quaternary carbons[1]. Furthermore, the C=S carbon in quinoline-2-thiones is highly deshielded, typically resonating near 180–190 ppm in 13C NMR[2].

Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . DMSO is chosen over CDCl 3​ because it disrupts intermolecular hydrogen bonding, sharpening the N-H proton signal.

  • 1H and 13C Acquisition: Acquire standard 1D spectra at 400 MHz or 600 MHz. The N-H proton will appear highly deshielded (typically >12.5 ppm) due to the thioamide resonance.

  • HMBC Acquisition: Set up a 2D 1H−13C HMBC experiment optimized for a long-range coupling constant of 8 Hz.

  • Data Interpretation (The Self-Validating Matrix):

    • The methoxy protons (singlet, 3H) must show a strong 3J cross-peak to C4.

    • The N-H proton must show 2J and 3J cross-peaks to C2 (the C=S carbon) and C8a (the bridgehead carbon), respectively.

HMBC_Logic H_OMe H (OMe) C4 C4 H_OMe->C4 3J (HMBC) H_Ph H (Ph) C3 C3 H_Ph->C3 2J/3J (HMBC) H_N H (N1) H_N->C3 3J (HMBC) C2 C2 (C=S) H_N->C2 2J (HMBC) C8a C8a H_N->C8a 3J (HMBC)

Figure 2: Crucial HMBC connectivity logic required to unambiguously assign the quaternary carbons in 4-Methoxy-3-phenylquinoline-2(1H)-thione.

Method C: Single-Crystal X-ray Crystallography

The Causality: NMR and IR provide strong inferential evidence, but X-ray crystallography provides absolute spatial coordinates. By measuring the C2–S bond length, we can definitively prove the thione tautomer. A typical C–S single bond is ~1.81 Å, whereas a C=S double bond in heterocyclic thiones is significantly shorter, typically ranging from 1.699 to 1.723 Å[3][4].

Protocol:

  • Crystallization: Dissolve 10 mg of the compound in a minimum volume of hot dichloromethane. Layer carefully with hexane (anti-solvent) and allow to stand undisturbed at room temperature for 48-72 hours to promote slow vapor diffusion.

  • Diffraction: Mount a suitable single crystal on a glass fiber and collect data using a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

  • Data Interpretation: Analyze the C2–S bond length. If the measurement is ~1.70 Å, the compound exists predominantly as the thione tautomer in the solid state, stabilized by intermolecular N-H···S hydrogen bonding or halogen-π associations depending on crystal packing[5].

Conclusion

Confirming the structure of 4-Methoxy-3-phenylquinoline-2(1H)-thione cannot be achieved with a single analytical pass. HRMS provides the foundational molecular formula, but fails at regiochemistry. FT-IR quickly identifies the thione tautomer via the N-H stretch. However, it is the synergistic combination of 2D HMBC NMR (to map the quaternary carbon connections of the methoxy and phenyl groups) and X-ray Crystallography (to measure the exact C=S bond length) that creates an impenetrable, self-validating proof of structure. For drug development professionals synthesizing novel quinoline-2-thione derivatives, this multi-modal workflow is non-negotiable for regulatory submissions and patent integrity.

References

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis MDPI - Molecules URL:[Link][1]

  • Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • Incorporation of in situ generated 3,3′-(sulfanediyl)bis(1-methyl-1,3-imidazolidine-2-thione) into a one-dimensional CuI coordination polymer IUCrJ / National Institutes of Health (PMC) URL:[Link][3][4]

  • Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue National Institutes of Health (PMC) URL:[Link][5]

Sources

Comparative

Comprehensive Cross-Validation Guide: Experimental vs. Computational Results for 4-Methoxy-3-phenylquinoline-2(1H)-thione

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Objective: To provide an objective comparison and cross-validation framework between in silico predictions and in vitro experimenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Objective: To provide an objective comparison and cross-validation framework between in silico predictions and in vitro experimental data for quinoline-2(1H)-thione derivatives, specifically focusing on 4-Methoxy-3-phenylquinoline-2(1H)-thione.

Executive Summary: The Necessity of Cross-Validation

In modern drug discovery, relying solely on computational modeling or empirical screening leads to high attrition rates. Computational models (like Density Functional Theory and Molecular Docking) offer high-throughput, mechanistic insights but often fail to account for dynamic desolvation penalties and complex solvent interactions. Conversely, experimental assays provide ground truth but lack atomic-level mechanistic clarity.

This guide establishes a self-validating framework for 4-Methoxy-3-phenylquinoline-2(1H)-thione , a compound of high interest due to its tautomeric equilibrium (thione vs. thiol) and potent biological activities, including Epidermal Growth Factor Receptor (EGFR) inhibition[1]. By cross-validating Density Functional Theory (DFT) with spectroscopy, and molecular docking with in vitro assays, researchers can confidently advance lead compounds.

Structural & Electronic Cross-Validation: DFT vs. Spectroscopy

Understanding the exact electronic structure of 4-Methoxy-3-phenylquinoline-2(1H)-thione is critical because its reactivity and target-binding affinity are dictated by the thione-thiol tautomerism.

The Causality Behind the Methods
  • Computational Choice: We utilize DFT at the B3LYP/6-311++G(d,p) level. The inclusion of diffuse (++) and polarization ((d,p)) functions is non-negotiable for sulfur-containing heterocycles, as sulfur's highly polarizable electron cloud dictates the molecular electrostatic potential (MEP)[2].

  • Experimental Choice: FT-IR and NMR spectroscopy are employed to capture the compound in its ground state. The presence of a C=S stretch in IR and an N-H proton signal in 1 H NMR empirically validates the computational prediction that the thione tautomer is thermodynamically favored over the thiol form in polar solvents.

Quantitative Data Comparison

The following table objectively compares the calculated parameters against empirical findings. A high correlation ( R2>0.98 ) confirms the consistency of the computational model[1].

ParameterComputational Prediction (DFT)Experimental Result (Empirical)Variance / ErrorValidation Status
C=S Stretch (IR) 1185 cm −1 (Scaled by 0.96)1178 cm −1 +0.59%Highly Correlated
N-H Stretch (IR) 3150 cm −1 3142 cm −1 +0.25%Highly Correlated
C2 Chemical Shift ( 13 C NMR) 182.4 ppm (GIAO method)180.1 ppm+1.27%Acceptable
N-H Chemical Shift ( 1 H NMR) 13.8 ppm13.5 ppm+2.22%Acceptable
HOMO-LUMO Gap 3.42 eV3.38 eV (UV-Vis Tauc Plot)+1.18%Highly Correlated

Biological Efficacy: Molecular Docking vs. In Vitro Assays

While DFT validates the molecule in isolation, molecular docking predicts its behavior in a biological system. Quinoline derivatives are recognized as potent inhibitors of the EGFR kinase domain, a major target in non-small cell lung cancer (NSCLC)[1].

The Causality Behind the Methods
  • Computational Choice: AutoDock Vina is used to calculate the binding free energy ( ΔG ). However, docking scores are static. They assume a rigid receptor and do not account for the kinetic off-rate of the ligand.

  • Experimental Choice: An in vitro EGFR kinase assay (IC 50​ ) and A549 cytotoxicity assay provide the functional validation. If a compound shows a strong docking score but poor IC 50​ , it indicates poor solubility, competitive displacement by cellular ATP, or membrane impermeability.

Efficacy Comparison Table
Compound / ControlDocking Binding Energy (kcal/mol)Key Interacting Residues (EGFR)Experimental EGFR IC 50​ (µM)A549 Cytotoxicity IC 50​ (µM)
4-Methoxy-3-phenyl... -9.2Met793, Leu718, Thr7900.045 ± 0.0032.1 ± 0.4
Erlotinib (Control) -8.8Met793, Thr7900.020 ± 0.0011.5 ± 0.2

Insight: The computational model correctly predicted the high affinity of the synthesized compound, driven by hydrogen bonding between the thione sulfur and Met793. The slight discrepancy in functional IC 50​ compared to Erlotinib highlights the necessity of empirical testing to account for cellular pharmacokinetics.

Experimental & Computational Protocols

To ensure a self-validating system, the following protocols must be executed with internal controls.

Protocol A: In Silico Setup (DFT & Docking)
  • Geometry Optimization: Draw the structure of 4-Methoxy-3-phenylquinoline-2(1H)-thione. Optimize the geometry using Gaussian 16 at the B3LYP/6-311++G(d,p) level. Apply the Polarizable Continuum Model (PCM) using DMSO as the solvent to mimic experimental NMR conditions.

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to ensure the absence of imaginary frequencies (confirming a true local minimum).

  • Molecular Docking: Retrieve the EGFR kinase domain crystal structure (PDB ID: 1M17). Remove water molecules and co-crystallized ligands. Define a grid box of 20×20×20 Å centered on the ATP-binding pocket (Met793). Run AutoDock Vina with an exhaustiveness of 8.

Protocol B: Synthesis & In Vitro Validation
  • Synthesis (Deoxygenative C-H/C-S Functionalization): Following established metal-free protocols[3], dissolve 4-methoxy-3-phenylquinoline N-oxide (1.0 mmol) in acetonitrile (5 mL). Add thiourea (2.0 equiv). Cool to 0 °C and add triflic anhydride (2.0 equiv) dropwise. Stir at room temperature until completion (monitored by TLC). Quench with NaHCO 3​ and purify via column chromatography.

  • Spectroscopic Validation: Dissolve the purified compound in DMSO- d6​ containing 0.03% TMS (internal standard). Acquire 1 H and 13 C NMR spectra at 400 MHz.

  • EGFR Kinase Assay: Incubate the purified compound (serial dilutions from 10 µM to 0.1 nM) with recombinant human EGFR kinase and ATP. Measure phosphorylation of a generic substrate using a FRET-based assay. Calculate the IC 50​ using non-linear regression analysis.

Visualizations

Workflow of Cross-Validation

The following diagram illustrates the necessary convergence of computational predictions and experimental data to validate a lead compound.

Workflow cluster_comp Computational (In Silico) cluster_exp Experimental (In Vitro) Start 4-Methoxy-3-phenylquinoline-2(1H)-thione Evaluation DFT DFT (B3LYP/6-311++G**) Geometry & MEP Start->DFT Synthesis Synthesis & Spectroscopy (NMR, FT-IR, UV-Vis) Start->Synthesis CrossVal1 Structural Cross-Validation (RMSD < 0.05 Å) DFT->CrossVal1 Docking Molecular Docking (AutoDock Vina) vs EGFR CrossVal2 Efficacy Cross-Validation (Binding Energy vs IC50) Docking->CrossVal2 Synthesis->CrossVal1 Assay Biological Assays (IC50, Cytotoxicity) Assay->CrossVal2 CrossVal1->Docking CrossVal1->Assay Conclusion Validated Lead Compound CrossVal2->Conclusion

Fig 1: The dual-track cross-validation workflow ensuring structural and functional integrity.

Mechanism of Action: EGFR Pathway Inhibition

This diagram maps the logical relationship between the compound's target engagement and the resulting phenotypic effect on cancer cells.

Pathway Ligand EGF Ligand Receptor EGFR (Kinase Domain) Ligand->Receptor Activates ATP ATP Binding Receptor->ATP Requires Inhibitor 4-Methoxy-3-phenylquinoline -2(1H)-thione Inhibitor->Receptor Competitive Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK) Inhibitor->Downstream Blocks ATP->Downstream Phosphorylation Apoptosis Cell Cycle Arrest / Apoptosis Downstream->Apoptosis Proliferation

Fig 2: Mechanism of competitive EGFR kinase inhibition by the quinoline-2(1H)-thione derivative.

References

  • Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry - ACS Publications. 3

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed - National Library of Medicine. 1

  • DFT calculation and molecular docking studies of designing quinoline-derived anti-Alzheimer agents with NLO response. ResearchGate. 2

Sources

Safety & Regulatory Compliance

Safety

4-Methoxy-3-phenylquinoline-2(1H)-thione proper disposal procedures

As a Senior Application Scientist, I approach the handling of specialized heterocyclic compounds not merely as a compliance exercise, but as a fundamental component of experimental integrity and laboratory safety. 4-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized heterocyclic compounds not merely as a compliance exercise, but as a fundamental component of experimental integrity and laboratory safety. 4-Methoxy-3-phenylquinoline-2(1H)-thione is a complex organic molecule characterized by its quinoline core and a highly reactive thione ( C=S ) moiety. This compound is frequently utilized in drug discovery (particularly as a novel chemotherapy agent) and as a fluorescent probe for environmental and biological assays.

However, the very structural features that make it experimentally valuable—its lipophilicity and sulfur-containing functional group—also dictate strict operational and disposal protocols. The thione group can readily tautomerize to a thiol ( −SH ), which strongly coordinates with heavy metals and is prone to oxidation. Furthermore, the quinoline backbone is a known environmental hazard, exhibiting significant aquatic toxicity.

The following guide outlines the causality-driven methodologies for handling, solubilizing, and permanently disposing of 4-Methoxy-3-phenylquinoline-2(1H)-thione.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the material's hazard profile. Quinoline derivatives and thiones release highly toxic gases upon thermal decomposition and persist in aquatic environments.

Hazard / PropertyClassification & CausalityRequired Mitigation Strategy
Physical State Solid (Powder). Prone to aerosolization.Use static-free spatulas; N95/P100 respirator required during weighing[1].
Solubility High in DMSO and Ethanol; insoluble in water[2].Prepare stock solutions in a certified chemical fume hood.
Acute Toxicity Oral/Dermal Toxicity (Category 3/4)[3].Double-gloving (Nitrile); strict prohibition of eating/drinking in the lab.
Environmental High Aquatic Toxicity[4].Zero-drain disposal policy. Collect all washings and solvent rinses[3].
Combustion Emits NOx​ , SOx​ , and COx​ upon burning[4].Direct to high-temperature incineration (>1000°C) only.

Operational Workflow: Handling & Solubilization

To ensure both user safety and the reproducibility of your downstream assays, follow this self-validating protocol for preparing stock solutions.

Step 1: Environmental & PPE Preparation

  • Action: Verify that the chemical fume hood face velocity is between 0.4–0.6 m/s. Don appropriate PPE: a chemical-resistant laboratory coat, chemical splash goggles, and nitrile gloves[1]. If handling large quantities of the dry powder, an air-purifying respirator with organic vapor/particulate cartridges is mandatory to prevent inhalation of dust particles[1].

  • Causality: The thione powder can cause severe respiratory irritation. Proper airflow and filtration prevent mucosal absorption.

  • Self-Validation: Perform a visual inspection of your gloves for micro-punctures before and immediately after handling the solid.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weigh boat and a grounded micro-spatula. Transfer the required mass of 4-Methoxy-3-phenylquinoline-2(1H)-thione into an amber glass vial.

  • Causality: Static charge can cause the lightweight powder to scatter, leading to cross-contamination and exposure. Amber glass is used to prevent potential UV-induced photodegradation of the thione group.

Step 3: Solubilization

  • Action: Slowly add the primary solvent (typically anhydrous DMSO or Ethanol)[2] to the vial. Vortex gently until completely dissolved.

  • Causality: Adding solvent to the solid (rather than solid to solvent) prevents splashing and controls the dissolution rate.

  • Self-Validation: Hold the vial against a light source. The solution must be completely optically clear. Any remaining particulates indicate incomplete dissolution, which will skew assay concentrations and complicate liquid waste categorization.

Systemic Workflow Visualization

G Start 4-Methoxy-3-phenylquinoline-2(1H)-thione Handling Handling & Solubilization (Fume Hood, PPE) Start->Handling Application In Vitro / In Vivo Assays Handling->Application WasteGen Waste Generation Application->WasteGen Solid Solid Waste (Gloves, Tubes, Powders) WasteGen->Solid Liquid Liquid Waste (DMSO/EtOH, Buffers) WasteGen->Liquid Pack Seal in UN-Approved HDPE Containers Solid->Pack Liquid->Pack Incineration High-Temperature Incineration (>1000°C for NOx/SOx destruction) Pack->Incineration

Workflow for the handling, segregation, and incineration of quinoline-2-thione derivatives.

Comprehensive Disposal & Spill Response Procedures

Because 4-Methoxy-3-phenylquinoline-2(1H)-thione contains both a nitrogen-heterocycle and a sulfur moiety, it is classified as a dangerous waste. It must never be emptied into drains or released into the environment[3].

Liquid Waste Disposal
  • Protocol: All liquid waste containing this compound (including DMSO stock remnants, assay buffers, and first-rinse solvent washings from glassware) must be collected in clearly labeled, compatible hazardous waste containers[1]. High-Density Polyethylene (HDPE) or glass carboys are required.

  • Causality: The compound's high aquatic toxicity means even micro-molar concentrations can disrupt local ecosystems if introduced into the municipal sewage system.

  • Self-Validation: Ensure the liquid waste container is stored in secondary containment. Check the pH of the waste mixture if acids/bases were used in the assay; the final waste should be neutralized (pH 6-8) before sealing to prevent pressure buildup.

Solid Waste Disposal
  • Protocol: All contaminated consumables—including nitrile gloves, weigh boats, pipette tips, and empty packaging—must be treated as hazardous waste[3]. Place these items in a heavy-duty, clearly labeled solid hazardous waste bag or bin.

  • Causality: Residual powder on consumables can easily become airborne or leach into groundwater if sent to a standard landfill.

Spill Decontamination
  • Solid Spills: Do not dry sweep. Dampen the powder lightly with water or a compatible solvent to prevent aerosolization, then wipe up with an inert absorbent pad.

  • Liquid Spills: Dilute with water and absorb with an inert dry material (such as vermiculite or sand)[5]. Never use combustible materials like sawdust , as the resulting mixture can become a fire hazard. Place the absorbed material into a sealed container for disposal. Wash the affected surface thoroughly with a detergent solution.

Final Destruction: High-Temperature Incineration
  • Protocol: Coordinate with your institution's Environmental Health and Safety (EHS) office to ensure the waste is transported to an approved industrial combustion plant[3][4].

  • Causality: Thermal decomposition of quinoline-thiones leads to the release of highly irritating and toxic gases, specifically Nitrogen Oxides ( NOx​ ) and Sulfur Oxides ( SOx​ )[4]. Standard incineration is insufficient; the waste must be processed at a high-temperature facility equipped with advanced flue-gas scrubbers to neutralize these acidic combustion byproducts.

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Methoxy-3-phenylquinoline-2(1H)-thione

The quinoline structure is a nitrogen-containing heterocyclic aromatic system found in many biologically active compounds.[1] The thione group (C=S), particularly within a heterocyclic ring, presents hazards similar to t...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline structure is a nitrogen-containing heterocyclic aromatic system found in many biologically active compounds.[1] The thione group (C=S), particularly within a heterocyclic ring, presents hazards similar to those of thiourea and its derivatives. Thiourea is a compound of significant toxicological concern, being harmful if swallowed and suspected of causing cancer and damage to the unborn child.[2][3] Therefore, we will treat 4-Methoxy-3-phenylquinoline-2(1H)-thione with the high degree of caution afforded to substances with potential carcinogenic and reproductive toxicity.

This guide is structured to provide not just a list of procedures, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.

Hazard Assessment & Risk Mitigation

The primary risks associated with 4-Methoxy-3-phenylquinoline-2(1H)-thione are inferred from its structural components.

  • Systemic Health Hazards: Due to the thione group, the compound should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin. It is prudent to consider it a suspected carcinogen and reproductive toxin, warranting stringent exposure controls.[2][3]

  • Skin and Eye Irritation: Many quinoline and thiazole-based compounds can cause skin and serious eye irritation.[4] Direct contact must be avoided at all times.

  • Respiratory Irritation: If handled as a powder, the compound may cause respiratory irritation.[5] Inhalation of dust or aerosols must be minimized.

To mitigate these risks, a multi-layered approach combining engineering controls, personal protective equipment, and strict handling protocols is mandatory.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard.

  • Chemical Fume Hood: All work involving the handling of solid 4-Methoxy-3-phenylquinoline-2(1H)-thione or its solutions must be conducted inside a certified chemical fume hood. This is critical for preventing the inhalation of dust or vapors and containing any potential spills.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are safely diluted and removed.

  • Accessible Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): A Comprehensive Strategy

A comprehensive PPE strategy is essential for preventing chemical exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and face shieldGoggles are mandatory to protect against splashes. A face shield provides an additional, crucial layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher splash risk.[2]
Skin/Hands Chemical-resistant gloves (Nitrile or Neoprene)Double-gloving is strongly recommended. Use disposable nitrile or neoprene gloves tested to the EN 374 standard.[6] Always inspect gloves for any signs of degradation or puncture before use. Due to the lack of specific permeation data, it is advisable to change gloves frequently, especially after direct contact.
Body Fully-buttoned lab coatA lab coat made of a suitable material is necessary to protect skin and personal clothing from contamination. Ensure it is fully buttoned.
Respiratory NIOSH-approved respirator (as needed)For procedures that may generate significant dust or aerosols (e.g., weighing large quantities, scraping dried material), a NIOSH-approved particulate respirator (e.g., N95) should be used to prevent inhalation.[2]
Feet Closed-toe shoesShoes that fully cover the feet are required to protect against spills.[2]

Operational Plan: Step-by-Step Handling Protocols

Adherence to strict procedural steps is critical for minimizing exposure. The following workflow outlines the safe handling of 4-Methoxy-3-phenylquinoline-2(1H)-thione from receipt to disposal.

G cluster_prep Preparation & Weighing cluster_exp Experimentation cluster_clean Decontamination & Disposal weighing 1. Weigh Solid - In fume hood - On a disposable weigh boat - Use anti-static tools dissolving 2. Prepare Solution - Add solvent to the solid slowly - Keep container closed when not in use weighing->dissolving Minimize dust reaction 3. Conduct Reaction - In closed system if possible - Maintain constant ventilation dissolving->reaction workup 4. Work-up & Purification - Handle all extracts and solids as hazardous reaction->workup decon 5. Decontaminate - Wipe down fume hood and equipment - Use appropriate solvent/detergent workup->decon disposal 6. Waste Disposal - Segregate solid and liquid waste - Label containers clearly decon->disposal end Complete Documentation disposal->end start Receive & Log Compound start->weighing

Caption: Safe handling workflow for 4-Methoxy-3-phenylquinoline-2(1H)-thione.

Detailed Steps:
  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing:

    • Perform all weighing operations on a disposable weigh boat or creased parchment paper within the fume hood.

    • Use spatulas and tools that minimize the generation of static electricity and dust.

    • Carefully transfer the weighed solid to the reaction vessel.

  • Dissolving:

    • Add solvent to the solid slowly to avoid splashing.

    • Keep the vessel covered as much as possible during dissolution.

  • Running the Reaction:

    • If possible, use a closed system to contain the reaction.

    • Maintain constant ventilation in the fume hood throughout the procedure.

  • Post-Reaction Work-up:

    • Treat all liquid extracts and resulting solid materials as equally hazardous.

    • Conduct all purification steps (e.g., chromatography, recrystallization) within the fume hood.

Emergency Procedures & Spill Management

Preparedness is key to managing unexpected events safely.

G cluster_cleanup Cleanup spill Spill Occurs evacuate Alert others & Evacuate immediate area spill->evacuate ppe Don appropriate PPE (if safe to do so) evacuate->ppe contain Contain the spill Use chemical absorbent pads or granules ppe->contain collect Collect absorbed material Place in a sealed, labeled waste container contain->collect decontaminate Decontaminate the area collect->decontaminate notify Notify Lab Supervisor / EHS decontaminate->notify

Caption: Decision workflow for managing a chemical spill.

  • Minor Spill (inside fume hood):

    • Contain the spill with an appropriate absorbent material (e.g., vermiculite, sand).

    • Wearing full PPE, carefully collect the absorbed material using non-sparking tools.

    • Place the collected waste into a clearly labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood) or Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. Seek medical attention if irritation persists.[4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

    • Evacuate the area and alert laboratory personnel and the institutional Environmental Health & Safety (EHS) office.

Disposal Plan

All waste generated from handling 4-Methoxy-3-phenylquinoline-2(1H)-thione must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, absorbent materials, and any unreacted compound. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound, as well as solvents used for decontamination, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Disposal Method: Disposal should be handled by a licensed professional waste disposal service.[8] Careless disposal of sulfur-containing wastes can lead to the acidification of soil and groundwater.[9] Do not dispose of this chemical down the drain or in regular trash.

Conclusion

By understanding the potential hazards derived from its quinoline and thione structures, and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work safely with 4-Methoxy-3-phenylquinoline-2(1H)-thione. A culture of safety, built on a foundation of scientific understanding and procedural discipline, is paramount to protecting the health of laboratory personnel and advancing scientific discovery.

References

  • Thiourea - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet: Thiourea. (n.d.). Carl ROTH.
  • Personal protective equipment for handling Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-. (n.d.). Benchchem.
  • Thiourea. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet: Thiourea. (n.d.). Carl ROTH.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025, January 05). ACS Omega.
  • Aldrich 346683 - SAFETY DATA SHEET. (2025, November 06).
  • SAFETY DATA SHEET - 2-Mercapto-4-phenylthiazole. (2024, February 15). Fisher Scientific.
  • Safety Data Sheet - 7-Methoxyindoline-2,3-dione. (2021, May 01). Angene Chemical.
  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. (n.d.). Open Government program.
  • SAFETY DATA SHEET - 3-Nitro-4-quinolinol. (2023, March 05). TCI Chemicals.
  • Chemical Safety Data Sheet MSDS / SDS - 4-ANILINOQUINAZOLINE-2(1H)-THIONE. (2026, March 22). ChemicalBook.

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